molecular formula C10H16N2O13P2 B15570469 5-OMe-UDP

5-OMe-UDP

Cat. No.: B15570469
M. Wt: 434.19 g/mol
InChI Key: JNRBLCLWOFKVDV-AOXOCZDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-OMe-UDP is a useful research compound. Its molecular formula is C10H16N2O13P2 and its molecular weight is 434.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O13P2

Molecular Weight

434.19 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N2O13P2/c1-22-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(24-9)3-23-27(20,21)25-26(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6?,7+,9-/m1/s1

InChI Key

JNRBLCLWOFKVDV-AOXOCZDOSA-N

Origin of Product

United States

Foundational & Exploratory

The Function of 5-OMe-UDP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function, Signaling Pathways, and Experimental Analysis of the P2Y6 Receptor Agonist 5-OMe-UDP.

Audience: Researchers, scientists, and drug development professionals.

Core Function of this compound

5-methoxyuridine 5'-diphosphate (this compound) is a synthetic analog of uridine (B1682114) diphosphate (B83284) (UDP) that functions as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1] Its primary role is to activate the P2Y6 receptor, initiating a cascade of intracellular signaling events. Notably, this compound exhibits greater potency than the endogenous agonist UDP, making it a valuable tool for studying the physiological and pathophysiological roles of the P2Y6 receptor.[1] The methoxy (B1213986) group at the 5-position of the uracil (B121893) ring contributes to its enhanced activity and selectivity.

The activation of the P2Y6 receptor by this compound has been implicated in a variety of cellular processes, including immune responses, phagocytosis by microglia, and cell migration.[2][3] Consequently, this compound is frequently utilized in research to investigate the therapeutic potential of targeting the P2Y6 receptor in conditions such as inflammatory diseases, neurodegenerative disorders, and cancer.[2]

Signaling Pathways of this compound

Upon binding to the P2Y6 receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The P2Y6 receptor is known to couple to G proteins of the Gαq and Gα12/13 subfamilies, thereby initiating distinct downstream signaling cascades.

Gαq-Mediated Pathway

The predominant signaling pathway activated by the P2Y6 receptor is mediated by Gαq. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and is a key event in many of the receptor's physiological effects.

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to the regulation of numerous cellular processes.

Gα12/13-Mediated Pathway

In addition to the Gαq pathway, the P2Y6 receptor can also couple to Gα12/13 proteins. Activation of this pathway leads to the stimulation of the Rho family of small GTPases, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK).[2] The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton and is centrally involved in processes such as cell migration, adhesion, and contraction.[2]

Mandatory Visualizations

Signaling Pathway of this compound

5-OMe-UDP_Signaling_Pathway Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Binds to Gaq Gαq P2Y6->Gaq Activates Ga1213 Gα12/13 P2Y6->Ga1213 Activates PLC Phospholipase C (PLC) Gaq->PLC Activates Rho Rho Ga1213->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ROCK ROCK Rho->ROCK Activates Cofilin Cofilin ROCK->Cofilin Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Responses Cellular Responses (e.g., Phagocytosis, Migration, Inflammation) Ca2->Cellular_Responses PKC->Cofilin Phosphorylates PKC->Cellular_Responses Actin Actin Cytoskeleton Cofilin->Actin Regulates Actin->Cellular_Responses

Caption: Signaling pathways activated by this compound binding to the P2Y6 receptor.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the endogenous P2Y6 receptor agonist, UDP.

CompoundReceptorAssay TypeParameterValue (µM)Cell LineReference
This compoundP2Y6Calcium MobilizationEC₅₀0.08Transfected cells[1]
UDPP2Y6Calcium MobilizationEC₅₀0.14Transfected cells[1]

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator such as Fluo-4 AM.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human P2Y6 receptor)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • This compound stock solution (in DMSO or water)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the P2Y6-expressing cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.[4] Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution.[5] A typical solution consists of Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS with 20 mM HEPES. Probenecid (2.5 mM) can be included to improve dye retention.[5]

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.[4]

    • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.[4]

  • Compound Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of this compound in HBSS with 20 mM HEPES.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the instrument to excite at ~490 nm and measure emission at ~525 nm.[4]

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

    • The instrument's liquid handler should then add a defined volume (e.g., 50 µL) of the this compound solution from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for at least 2 minutes to capture the peak calcium response and its subsequent decline.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow Experimental Workflow: Calcium Mobilization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Seed P2Y6-expressing cells in 96-well plates Dye_Loading 2. Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Baseline 4. Measure baseline fluorescence Dye_Loading->Baseline Compound_Prep 3. Prepare serial dilutions of this compound Addition 5. Add this compound (automated) Compound_Prep->Addition Baseline->Addition Measurement 6. Record fluorescence change over time Addition->Measurement Data_Processing 7. Calculate fluorescence response Measurement->Data_Processing Curve_Fitting 8. Plot dose-response curve Data_Processing->Curve_Fitting EC50_Calc 9. Determine EC₅₀ value Curve_Fitting->EC50_Calc

Caption: Workflow for a typical calcium mobilization assay to determine this compound potency.

Radioligand Binding Assay (General Protocol)

While specific radiolabeled this compound is not commercially available, a competitive binding assay can be performed using a radiolabeled P2Y6 antagonist to determine the binding affinity (Ki) of this compound. This protocol provides a general framework.

Materials:

  • Cell membranes prepared from cells overexpressing the P2Y6 receptor

  • Radiolabeled P2Y6 antagonist (e.g., [³H]-MRS2578)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize P2Y6-expressing cells in a lysis buffer and isolate the membrane fraction by centrifugation.[6]

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of the radiolabeled antagonist.

    • A range of concentrations of unlabeled this compound.

    • The P2Y6-containing cell membranes.

    • Binding buffer to reach the final assay volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]

  • Radioactivity Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of this compound by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled P2Y6 ligand).

    • Plot the percent specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship for Ki Determination

Ki_Determination_Logic Logical Flow for Ki Determination Start Start Setup Competitive Binding Assay Setup (Radioligand + this compound + Membranes) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Separate Separate Bound/Free Ligand (Filtration) Incubate->Separate Count Measure Radioactivity Separate->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate_IC50 Calculate IC₅₀ Plot->Calculate_IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kd) Calculate_IC50->Cheng_Prusoff End Determine Ki Cheng_Prusoff->End

Caption: Logical workflow for determining the binding affinity (Ki) of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 5-OMe-UDP Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and biological activity of 5-Methoxyuridine 5'-diphosphate trisodium (B8492382) salt (5-OMe-UDP trisodium salt), a potent and selective agonist for the P2Y6 receptor. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering detailed information on its chemical characteristics, biological function, and relevant experimental methodologies.

Core Chemical Properties

This compound trisodium salt is a nucleotide analogue that has garnered significant interest in purinergic signaling research. Its fundamental chemical properties are summarized below.

PropertyValueReference
Chemical Name 5-Methoxyuridine 5'-diphosphate trisodium salt
Molecular Formula C₁₀H₁₃N₂Na₃O₁₂P₂[1]
Molecular Weight 500.13 g/mol [1]
CAS Number 1207530-98-0
Appearance White to off-white solid
Purity ≥98% (by HPLC)[1]
Storage Store at -20°C
Solubility and Stability

Biological Activity: A Potent P2Y6 Receptor Agonist

This compound trisodium salt is a highly potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes.

Biological ParameterValueReference
Target P2Y6 receptor[1][2]
Activity Agonist[1][2]
EC₅₀ 0.08 µM[1][2]

The potency of this compound at the P2Y6 receptor is greater than that of the endogenous ligand, uridine (B1682114) diphosphate (B83284) (UDP), which has an EC₅₀ of 0.14 µM.[1][2] This enhanced potency makes it a valuable tool for studying the function and therapeutic potential of the P2Y6 receptor.

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by this compound trisodium salt initiates a well-characterized intracellular signaling cascade. The receptor primarily couples to the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium concentration. DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC). Downstream of these events, activation of the P2Y6 receptor can also engage other signaling pathways, including the Rho/ROCK pathway, which is involved in cytoskeletal rearrangements and cell migration.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca²⁺]i Ca2_increase->PKC Activates Downstream Downstream Cellular Responses Ca2_increase->Downstream PKC->Downstream Ca2_store Ca²⁺ Store IP3R->Ca2_store Opens Ca2_store->Ca2_increase Release 5_OMe_UDP This compound 5_OMe_UDP->P2Y6 Binds

P2Y6 Receptor Signaling Pathway

Experimental Protocols

This section outlines key experimental methodologies for studying the activity of this compound trisodium salt.

Calcium Mobilization Assay

A fundamental method to quantify the agonist activity of this compound at the P2Y6 receptor is to measure the resulting increase in intracellular calcium concentration. This is commonly performed using fluorescent calcium indicators in a plate-based format, often with a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the potency (EC₅₀) of this compound trisodium salt in activating the P2Y6 receptor.

Materials:

  • Cell Line: A host cell line (e.g., HEK293, CHO, or 1321N1 astrocytoma cells) stably expressing the human or other species-specific P2Y6 receptor.

  • This compound trisodium salt: Stock solution prepared in nuclease-free water or an appropriate buffer.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM, Fluo-8 AM, or a similar dye.

  • Probenecid (B1678239): To inhibit the efflux of the dye from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed the P2Y6 receptor-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-8 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound trisodium salt in the assay buffer at a concentration 5-10 times the final desired concentration.

  • Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument will then automatically add the this compound dilutions to the respective wells.

    • Immediately after addition, record the fluorescence intensity over time (typically for 1-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis A Seed P2Y6-expressing cells in microplate B Incubate overnight A->B E Load cells with dye solution B->E C Prepare dye loading solution (Fluo-8 AM + Probenecid) C->E D Prepare serial dilutions of This compound trisodium salt I Add this compound dilutions D->I F Incubate for 45-60 min at 37°C and 15-30 min at RT E->F G Place plates in FLIPR F->G H Read baseline fluorescence G->H H->I J Record fluorescence change I->J K Calculate ΔF and normalize data J->K L Plot dose-response curve and determine EC₅₀ K->L

Calcium Mobilization Assay Workflow
In Vivo Models of Inflammation

The P2Y6 receptor is implicated in inflammatory responses. In vivo studies using animal models are crucial to investigate the therapeutic potential of targeting this receptor with this compound.

Objective: To evaluate the effect of this compound trisodium salt in a mouse model of acute lung inflammation.

Animal Model: C57BL/6 mice are commonly used.

Inflammation Induction: Intranasal administration of lipopolysaccharide (LPS) is a standard method to induce acute lung inflammation.

Experimental Groups:

  • Vehicle control (e.g., saline) + Vehicle for this compound

  • LPS + Vehicle for this compound

  • LPS + this compound (various doses)

Protocol:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound trisodium salt or vehicle via a relevant route (e.g., intraperitoneal injection or intranasal administration) at a predetermined time before the inflammatory challenge. The dosage will need to be optimized based on preliminary studies.

  • Inflammatory Challenge: Anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL saline) intranasally.

  • Endpoint Analysis (e.g., 24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL to collect lung inflammatory cells. Perform total and differential cell counts (e.g., neutrophils, macrophages).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA or multiplex assays.

    • Histopathology: Collect lung tissue, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.

Data Analysis: Compare the inflammatory readouts (cell counts, cytokine levels, histological scores) between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound trisodium salt is a valuable pharmacological tool for elucidating the role of the P2Y6 receptor in health and disease. Its high potency and selectivity make it a superior probe compared to the endogenous agonist UDP. This guide provides a foundation of its chemical properties and biological actions, along with standardized protocols for its investigation. Further research into its pharmacokinetic and pharmacodynamic properties will be essential for its potential translation into therapeutic applications for inflammatory and other P2Y6-mediated disorders.

References

The Physiological Role of P2Y6 Receptor Activation by 5-OMe-UDP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant player in a multitude of physiological and pathophysiological processes. Its activation by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP) triggers a cascade of intracellular signaling events that regulate cellular functions such as inflammation, phagocytosis, and cell migration.[1][2][3] The synthetic analog, 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), has been identified as a potent and selective agonist for the P2Y6 receptor, making it an invaluable tool for elucidating the receptor's roles and a potential therapeutic agent.[4][5] This technical guide provides an in-depth overview of the physiological consequences of P2Y6 receptor activation by this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Data Presentation: Agonist Potency at the P2Y6 Receptor

The potency of UDP and its analog this compound at the human P2Y6 receptor has been quantified through various in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) values, providing a clear comparison of their activity.

AgonistReceptorAssay TypeEC50 (µM)Reference
This compoundHuman P2Y6Intracellular Ca2+ mobilization0.08[4][5]
UDPHuman P2Y6Intracellular Ca2+ mobilization0.14[4][5]
This compound(α-B) (Rp isomer)Human P2Y6Not Specified0.008[6]

Core Signaling Pathways

Activation of the P2Y6 receptor by agonists such as this compound primarily initiates signaling through the Gαq and Gα13 pathways.

Gαq Signaling Pathway

The Gαq pathway is the canonical signaling cascade activated by the P2Y6 receptor. This pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream ER->Ca2 Release Ligand This compound Ligand->P2Y6 Activation

Caption: P2Y6 Receptor Gαq Signaling Pathway.

Gα13/ROCK Signaling Pathway

In addition to the Gαq pathway, the P2Y6 receptor can also signal through Gα13, leading to the activation of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is crucial for cytoskeletal rearrangements and cell migration.[7]

G13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor G13 Gα13 P2Y6->G13 Activates RhoGEF RhoGEF G13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin Actin Cytoskeleton Reorganization MLC_P->Actin Ligand This compound Ligand->P2Y6 Activation

Caption: P2Y6 Receptor Gα13/ROCK Signaling Pathway.

Physiological Roles of P2Y6 Receptor Activation

Inflammation

P2Y6 receptor activation is intricately linked to inflammatory responses. In immune cells like macrophages and microglia, UDP and its analogs can induce the release of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), IL-8, and monocyte chemoattractant protein-1 (MCP-1).[1][3][8] This suggests a role for the P2Y6 receptor in orchestrating the inflammatory cascade during infection or tissue injury.

Phagocytosis

A key function of the P2Y6 receptor, particularly in microglia, is the induction of phagocytosis.[2][9][10] Damaged neurons release UDP, which acts as an "eat-me" signal, prompting microglia to engulf cellular debris and apoptotic cells, thereby maintaining tissue homeostasis in the central nervous system.[2][9][11]

Cell Migration

The activation of the P2Y6 receptor has been shown to promote the migration of various cell types, including cancer cells and intestinal epithelial cells.[7][12] This process is largely mediated by the Gα13/ROCK pathway, which drives the necessary cytoskeletal rearrangements for cell movement.[7]

Cancer

The role of the P2Y6 receptor in cancer is complex and appears to be context-dependent. In some cancers, such as colorectal cancer, its activation can promote tumorigenesis by inhibiting apoptosis and contributing to chemoresistance.[13] Conversely, in other contexts, P2Y6 receptor inhibition has been shown to arrest tumor progression.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following P2Y6 receptor activation.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and UDP

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed P2Y6 receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a final concentration of 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add 20 µL of the agonist (this compound or UDP) at various concentrations to the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Assay_Workflow A Seed P2Y6-expressing cells in 96-well plate B Load cells with fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Measure baseline fluorescence in plate reader C->D E Inject agonist (this compound) and record fluorescence change D->E F Analyze data: Calculate ΔF, normalize, and determine EC50 E->F Western_Blot_Workflow A Culture and treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block and probe with anti-phospho-ERK1/2 antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect chemiluminescent signal F->G H Strip and re-probe with anti-total-ERK1/2 antibody G->H I Quantify band intensities H->I Internalization_Assay_Workflow A Culture tagged-P2Y6 cells on coverslips B Treat with this compound for various times A->B C Fix and permeabilize the cells B->C D Block and incubate with primary antibody (anti-tag) C->D E Incubate with fluorescent secondary antibody and DAPI D->E F Mount coverslips and image with confocal microscope E->F G Analyze receptor localization (membrane vs. intracellular) F->G

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-uridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by endogenous uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. These application notes provide detailed experimental protocols for in vitro studies designed to characterize the pharmacological and functional effects of this compound on the P2Y6 receptor and its downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound and related compounds at the P2Y6 receptor. This data is essential for designing and interpreting experiments.

CompoundParameterValueCell System/AssayReference
This compound EC₅₀0.08 µMP2Y6-expressing cells (Calcium mobilization)[1]
UDPEC₅₀0.14 µMP2Y6-expressing cells (Calcium mobilization)[1]
MRS2578 IC₅₀37 nMHuman P2Y6-expressing 1321N1 astrocytoma cells[2][3]
MRS2578IC₅₀98 nMRat P2Y6 receptors[3]

Signaling Pathway

Activation of the P2Y6 receptor by this compound initiates a canonical Gq protein-coupled signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Furthermore, P2Y6 receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[4]

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Binds Gq Gq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes ERK_Pathway MEK -> ERK DAG->ERK_Pathway Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Proliferation Cell Proliferation ERK_Pathway->Proliferation

P2Y6 receptor signaling cascade initiated by this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation by this compound.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

  • This compound (agonist)

  • MRS2578 (antagonist, optional)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed P2Y6-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Inject a serial dilution of this compound (typically ranging from 1 nM to 100 µM) into the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

    • For antagonist studies, pre-incubate the cells with MRS2578 for 15-30 minutes before adding this compound.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the P2Y6 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes prepared from cells expressing the P2Y6 receptor

  • This compound (agonist)

  • [³⁵S]GTPγS (radiolabeled ligand)

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • Glass fiber filter mats

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from P2Y6-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

      • 25 µL of a serial dilution of this compound.

      • 50 µL of the membrane suspension (typically 10-20 µg of protein per well).

      • 50 µL of GDP (final concentration 10-30 µM).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter mats.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding against the logarithm of the this compound concentration to determine the EC₅₀ and Emax values.

Cell Proliferation Assay (EdU Incorporation)

This assay assesses the effect of this compound on cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

Materials:

  • Cells of interest (e.g., primary cells or cell lines)

  • This compound

  • EdU labeling solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

  • EdU Labeling:

    • Add EdU labeling solution to the cell culture medium at a final concentration of 10 µM.

    • Incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging/Analysis:

    • Wash the cells with PBS.

    • Stain the nuclei with a suitable counterstain.

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (counterstained nuclei).

    • Compare the proliferation rates between untreated and this compound-treated groups.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the in vitro effects of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (P2Y6-expressing cells) start->cell_culture primary_assay Primary Functional Assay (Calcium Mobilization) cell_culture->primary_assay secondary_assay Secondary Functional Assay (GTPγS Binding) primary_assay->secondary_assay Confirm G protein activation downstream_assay Downstream Signaling Assay (ERK Phosphorylation - Western Blot) primary_assay->downstream_assay Investigate downstream pathways data_analysis Data Analysis and Interpretation secondary_assay->data_analysis phenotypic_assay Phenotypic Assay (Cell Proliferation - EdU) downstream_assay->phenotypic_assay Link signaling to function phenotypic_assay->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for 5-OMe-UDP in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxyuridine 5'-O-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP). The activation of the P2Y6 receptor is coupled to the Gq/11 protein, which in turn activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of intracellular calcium (Ca2+), making this compound a valuable tool for studying P2Y6 receptor signaling and for screening potential modulators of this pathway using calcium imaging assays.

These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments, data presentation guidelines, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The potency of P2Y6 receptor agonists can be quantified by their half-maximal effective concentration (EC50) in calcium mobilization assays. The following table summarizes the EC50 values for this compound and the endogenous agonist UDP.

CompoundReceptorCell LineAssay TypeEC50 (µM)Reference
This compound Human P2Y61321N1 AstrocytomaCalcium Mobilization0.08 [1]
UDPHuman P2Y61321N1 AstrocytomaCalcium Mobilization0.14[1]
UDPMouse SCG NeuronsPrimary CultureCalcium Imaging>90[2]
UDPMouse SCG Glial CellsPrimary CultureCalcium Imaging>200[2]

A selective antagonist for the P2Y6 receptor, MRS2578, can be used to confirm that the observed calcium mobilization is mediated by this receptor.

CompoundReceptorSpeciesIC50 (nM)Reference
MRS2578P2Y6Human37[3][4][5]
MRS2578P2Y6Rat98[3][4][5][6]

Signaling Pathway

The activation of the P2Y6 receptor by this compound initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

P2Y6_Signaling_Pathway This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Binds to Gq_protein Gq/11 Protein P2Y6R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Leads to

P2Y6 Receptor Signaling Pathway

Experimental Protocols

Two common fluorescent dyes for measuring intracellular calcium are Fluo-4 AM and Fura-2 AM. Below are detailed protocols for their use in calcium imaging assays with this compound.

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol is suitable for use with cell lines such as HEK293 cells stably expressing the human P2Y6 receptor.

Materials:

  • HEK293 cells stably expressing P2Y6 receptor

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (B1678239) (optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • MRS2578 (optional, for antagonist studies)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed the P2Y6-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution. For a 1 µM final concentration, dissolve Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution.

    • In a separate tube, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

    • For 10 mL of 2X loading buffer, add 20 µL of the 1 mM Fluo-4 AM stock and 10 µL of the 20% Pluronic F-127 to 10 mL of HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM.

    • Remove the culture medium from the cells and add 100 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently remove the loading solution and wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

    • Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Prepare a 2X stock solution of this compound in HBSS. For a dose-response curve, prepare serial dilutions.

    • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the automated injector, add 100 µL of the 2X this compound solution to the wells.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.

    • For antagonist studies, pre-incubate the cells with MRS2578 for 15-30 minutes before adding this compound.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol is suitable for cell lines like 1321N1 astrocytoma cells, which endogenously or recombinantly express the P2Y6 receptor. Ratiometric imaging minimizes issues related to uneven dye loading and photobleaching.

Materials:

  • 1321N1 cells

  • Appropriate cell culture medium

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid

  • HEPES-Buffered Saline (HBS)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader capable of dual-wavelength excitation

Procedure:

  • Cell Seeding:

    • Seed 1321N1 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBS.

    • Aspirate the culture medium and wash the cells once with HBS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Cell Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with HBS containing 2.5 mM probenecid.

    • Add 200 µL of HBS with 2.5 mM probenecid to each well.

    • Incubate for at least 20 minutes at room temperature to allow for complete de-esterification.

  • Calcium Measurement:

    • Prepare a stock solution of this compound in HBS.

    • Set up the fluorescence plate reader for ratiometric measurement, with excitation wavelengths at ~340 nm and ~380 nm, and an emission wavelength of ~510 nm.

    • Record the baseline fluorescence ratio (340/380) for a set period.

    • Add the this compound solution to the wells.

    • Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.

Experimental Workflow

The general workflow for a calcium imaging assay using this compound is outlined below.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_dye Prepare Calcium Dye Solution (e.g., Fluo-4 AM or Fura-2 AM) incubate_overnight->prepare_dye load_cells Load Cells with Dye prepare_dye->load_cells incubate_dye Incubate (37°C or RT) load_cells->incubate_dye wash_cells Wash Cells incubate_dye->wash_cells de_esterify De-esterification wash_cells->de_esterify baseline Record Baseline Fluorescence de_esterify->baseline add_agonist Add this compound baseline->add_agonist record_signal Record Calcium Signal add_agonist->record_signal analyze_data Analyze Fluorescence Data (e.g., calculate EC₅₀) record_signal->analyze_data

References

Protocol for Assessing 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) Effects on Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes.[1][2] Activation of the P2Y6 receptor by its endogenous ligand, uridine (B1682114) diphosphate (B83284) (UDP), or synthetic agonists like this compound, triggers intracellular signaling cascades that can influence cell proliferation, differentiation, migration, and apoptosis.[3][4][5] Understanding the cellular effects of this compound is crucial for evaluating its therapeutic potential in various diseases, including inflammatory conditions and cancer.[1][3] This document provides a detailed protocol for assessing the effects of this compound on primary cell cultures, which offer a more physiologically relevant model compared to immortalized cell lines.[6]

Principle

This protocol outlines a comprehensive workflow to characterize the functional consequences of this compound treatment on primary cell cultures. The assessment includes evaluating changes in cell viability, proliferation, and apoptosis. The methodologies provided are designed to be adaptable to various primary cell types and research questions. The core of this protocol is the systematic application of established cell-based assays to quantify the cellular response to P2Y6 receptor activation by this compound.

Experimental Protocols

1. Materials and Reagents

  • Cells: Primary cells of interest (e.g., primary endothelial cells, immune cells, fibroblasts).

  • Reagents:

    • This compound (Tocris, Cat. No. 2654 or equivalent)

    • Complete cell culture medium appropriate for the primary cell type

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA solution (for adherent cells)

    • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

    • Cell viability assay kit (e.g., MTT, PrestoBlue™, or ATP-based assay like CellTiter-Glo®)

    • Cell proliferation assay kit (e.g., BrdU or EdU incorporation assay)

    • Apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide)

    • Caspase activity assay kit (e.g., Caspase-3/7 Glo® Assay)

  • Equipment:

    • Laminar flow hood (Class II)

    • CO₂ incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Centrifuge

    • Water bath

    • Multi-well plate reader (absorbance, fluorescence, luminescence)

    • Flow cytometer

    • Hemocytometer or automated cell counter

    • Sterile cell culture plates (e.g., 96-well, 24-well, 6-well)

    • Sterile serological pipettes and pipette tips

2. Primary Cell Culture

  • Thawing and Seeding:

    • Rapidly thaw the cryopreserved primary cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.

    • Carefully aspirate the supernatant containing the cryoprotectant.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Seed the cells into appropriate culture vessels at the recommended density for the specific primary cell type.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance and Subculturing:

    • Monitor cell growth and morphology daily using an inverted microscope.

    • Change the culture medium every 2-3 days, or as recommended for the specific cell type.

    • For adherent cells, subculture when they reach 70-80% confluency to maintain them in the logarithmic growth phase.

    • To subculture adherent cells, wash with PBS and detach using a minimal concentration of pre-warmed trypsin-EDTA. Neutralize the trypsin with a trypsin inhibitor or complete medium, and re-seed at the appropriate split ratio.

3. Experimental Procedure: Treatment with this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration (0.22 µm filter).

  • Seed the primary cells in multi-well plates at a density optimized for each specific assay. Allow the cells to adhere and stabilize for 24 hours.

  • Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 0.1 µM to 100 µM.[2]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and an untreated control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

4. Assessment of Cellular Effects

4.1. Cell Viability Assay (MTT Assay)

  • Following the treatment period, add MTT reagent (final concentration of 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the untreated control.

4.2. Cell Proliferation Assay (BrdU Incorporation)

  • Add BrdU labeling solution to the cells 2-24 hours before the end of the this compound treatment period.

  • After incubation with BrdU, fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody conjugated to a peroxidase and incubate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a multi-well plate reader.

  • Express the results as a percentage of the proliferation of the untreated control cells.

4.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • After treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

4.4. Caspase-3/7 Activity Assay

  • After the treatment period, allow the plate and its contents to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the untreated control.

Data Presentation

Table 1: Effect of this compound on Primary Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Effect of this compound on Primary Cell Proliferation (BrdU Assay)

This compound Concentration (µM)Absorbance (450 nm) (Mean ± SD)Proliferation (%)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 3: Effect of this compound on Apoptosis in Primary Cells (Flow Cytometry)

This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)
10
50
100

Table 4: Effect of this compound on Caspase-3/7 Activity

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)1.0
10
50
100

Mandatory Visualizations

P2Y6_Signaling_Pathway UDP This compound / UDP P2Y6 P2Y6 Receptor UDP->P2Y6 binds Gq Gαq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Cellular Effects (Proliferation, Apoptosis, etc.) PKC->Downstream

Caption: P2Y6 Receptor Signaling Pathway.

Experimental_Workflow start Start: Primary Cell Culture seeding Seed Cells in Multi-well Plates start->seeding treatment Treat with this compound (Dose-Response and Time-Course) seeding->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability (e.g., MTT) assays->viability proliferation Cell Proliferation (e.g., BrdU) assays->proliferation apoptosis Apoptosis (e.g., Annexin V/PI) assays->apoptosis caspase Caspase Activity assays->caspase data_analysis Data Acquisition and Analysis viability->data_analysis proliferation->data_analysis apoptosis->data_analysis caspase->data_analysis end End: Characterization of Effects data_analysis->end

Caption: Experimental Workflow.

References

Application Notes and Protocols for In Vivo Administration of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor.[1] The P2Y6 receptor, activated by uridine (B1682114) diphosphate (B83284) (UDP), is implicated in various physiological and pathophysiological processes, including microglial phagocytosis and inflammation.[2] In vivo administration of this compound can be utilized to investigate the role of the P2Y6 receptor in various disease models. The selection of an appropriate administration route is critical for determining the pharmacokinetic and pharmacodynamic profile of the compound.

This document provides detailed protocols for three common in vivo administration methods for rodents: intraperitoneal (IP) injection, intravenous (IV) injection, and oral gavage. Due to the limited availability of published in vivo studies specifically detailing the administration of this compound, the following protocols are based on general best practices for rodent compound administration. Researchers should perform dose-response studies and vehicle suitability tests to determine the optimal conditions for their specific experimental model.

Key Considerations for In Vivo Administration of this compound:

  • Vehicle Selection: this compound is a nucleotide and is generally soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are recommended as initial vehicles. The stability of this compound in the chosen vehicle at the desired concentration and storage conditions should be confirmed.

  • Dosage: The optimal dosage of this compound for in vivo studies has not been widely reported. It is recommended to start with a low dose range and perform a dose-escalation study to determine the effective and non-toxic dose for the specific animal model and desired biological effect.

  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Proper handling and restraint techniques are crucial to minimize stress and ensure the accuracy of the administration.

Experimental Protocols

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common method for systemic administration of substances in rodents. It offers a relatively large surface area for absorption into the systemic circulation.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline or PBS)

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare the desired concentration of this compound in the sterile vehicle. Ensure the compound is fully dissolved.

    • The solution should be warmed to room temperature before injection to avoid animal discomfort.

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • Gently restrain the mouse or rat. For mice, the scruff of the neck can be held to immobilize the head and body. For rats, a two-person technique or wrapping in a towel may be necessary for secure restraint.

  • Injection Site:

    • Position the animal on its back with its head tilted slightly downwards.

    • The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new needle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.

Intravenous (IV) Injection

Intravenous injection provides rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for IV injection in rodents.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline or PBS)

  • Sterile syringes (1 ml)

  • Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)

  • Restraining device (e.g., rodent restrainer)

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described for IP injection. Ensure there are no air bubbles in the syringe.

  • Animal Preparation:

    • Weigh the animal for accurate volume calculation.

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.

  • Injection Site:

    • Identify one of the lateral tail veins, which run along the sides of the tail.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Hold the tail and insert the needle, bevel up, into the vein at a shallow angle (approximately 15-20 degrees).

    • A successful cannulation is often indicated by a flash of blood in the needle hub.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal for any immediate adverse reactions.

Oral Gavage

Oral gavage is used for the direct administration of a substance into the stomach.

Materials:

  • This compound

  • Sterile vehicle (e.g., water, saline)

  • Gavage needles (flexible or rigid with a ball tip; 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution in the desired vehicle.

  • Animal Preparation:

    • Weigh the animal to calculate the correct volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[3][4]

    • Firmly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth towards the esophagus.

    • Allow the animal to swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration:

    • Once the needle is at the predetermined depth, slowly administer the this compound solution.

    • Withdraw the needle smoothly.

  • Post-administration Monitoring:

    • Observe the animal for signs of respiratory distress, which could indicate accidental administration into the trachea.

Data Presentation

Table 1: Example Parameters for Intraperitoneal (IP) Administration of this compound

ParameterMouseRat
Dosage Range To be determined (start with 0.1 - 10 mg/kg)To be determined (start with 0.1 - 10 mg/kg)
Vehicle Sterile 0.9% Saline or PBSSterile 0.9% Saline or PBS
Injection Volume 5 - 10 µl/g body weight5 - 10 µl/g body weight
Needle Size 25 - 27 G23 - 25 G
Frequency To be determined based on study designTo be determined based on study design

Table 2: Example Parameters for Intravenous (IV) Administration of this compound

ParameterMouseRat
Dosage Range To be determined (start with 0.05 - 5 mg/kg)To be determined (start with 0.05 - 5 mg/kg)
Vehicle Sterile 0.9% Saline or PBSSterile 0.9% Saline or PBS
Injection Volume 2.5 - 5 µl/g body weight2.5 - 5 µl/g body weight
Needle Size 27 - 30 G25 - 27 G
Frequency To be determined based on study designTo be determined based on study design

Table 3: Example Parameters for Oral Gavage Administration of this compound

ParameterMouseRat
Dosage Range To be determined (start with 1 - 20 mg/kg)To be determined (start with 1 - 20 mg/kg)
Vehicle Water or 0.5% MethylcelluloseWater or 0.5% Methylcellulose
Gavage Volume 5 - 10 µl/g body weight5 - 10 µl/g body weight
Gavage Needle Size 18 - 20 G16 - 18 G
Frequency To be determined based on study designTo be determined based on study design

Visualizations

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Binds to Gq Gq Protein P2Y6R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Phagocytosis) Ca_release->Downstream PKC->Downstream

Caption: P2Y6 Receptor Signaling Pathway.

IP_Injection_Workflow prep Prepare this compound Solution weigh Weigh Animal prep->weigh restrain Restrain Animal weigh->restrain disinfect Disinfect Injection Site (Lower Right Quadrant) restrain->disinfect inject Inject Intraperitoneally disinfect->inject monitor Monitor Animal inject->monitor

Caption: Intraperitoneal Injection Workflow.

IV_Injection_Workflow prep Prepare this compound Solution weigh Weigh Animal prep->weigh restrain Restrain Animal in Device weigh->restrain warm_tail Warm Tail to Dilate Vein restrain->warm_tail disinfect Disinfect Lateral Tail Vein warm_tail->disinfect inject Inject Intravenously disinfect->inject monitor Monitor Animal inject->monitor Oral_Gavage_Workflow prep Prepare this compound Solution weigh Weigh Animal prep->weigh restrain Restrain Animal & Extend Neck weigh->restrain insert_needle Insert Gavage Needle into Esophagus restrain->insert_needle administer Administer Solution insert_needle->administer monitor Monitor Animal administer->monitor

References

Application Notes and Protocols for Measuring Downstream Signaling of P2Y6 Activation by 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target involved in a variety of physiological and pathological processes. Its activation by the selective and potent agonist 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP) triggers a cascade of intracellular signaling events.[1][2] Understanding and quantifying these downstream signals is crucial for drug discovery and development efforts targeting the P2Y6 receptor.

These application notes provide a comprehensive guide to measuring the key downstream signaling pathways activated by this compound stimulation of the P2Y6 receptor. Detailed protocols for the primary assays are provided, along with data presentation tables and visual representations of the signaling cascades and experimental workflows.

P2Y6 Signaling Pathways

Activation of the P2Y6 receptor by this compound initiates signaling through two primary G-protein pathways: Gαq and Gα12/13.[3]

  • Gαq Pathway: This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3][4]

  • Gα12/13 Pathway: This pathway leads to the activation of the small GTPase RhoA.[3][5]

Downstream of these initial G-protein-mediated events, P2Y6 activation has been shown to modulate the activity of other important signaling molecules, including:

  • Extracellular signal-regulated kinases (ERK1/2): Phosphorylation and activation of ERK1/2 are common downstream events in GPCR signaling.

  • Nuclear factor-kappa B (NF-κB): P2Y6 activation can lead to the translocation of the p65 subunit of NF-κB to the nucleus, indicating its activation.

The following diagram illustrates the primary signaling pathways initiated by P2Y6 receptor activation.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gaq Gαq P2Y6->Gaq activates Ga1213 Gα12/13 P2Y6->Ga1213 activates PLC PLC Gaq->PLC activates RhoA RhoA Ga1213->RhoA activates IP3 IP3 PLC->IP3 generates 5OMeUDP This compound 5OMeUDP->P2Y6 binds Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release induces ERK_Activation ERK1/2 Phosphorylation Ca2_Release->ERK_Activation leads to Downstream_Rho Cytoskeletal Rearrangement RhoA->Downstream_Rho effects RhoA->ERK_Activation can lead to NFkB_Activation NF-κB Activation ERK_Activation->NFkB_Activation can contribute to

P2Y6 receptor downstream signaling pathways.

Experimental Assays for Measuring P2Y6 Downstream Signaling

The activation of the aforementioned signaling pathways can be quantitatively assessed using a variety of well-established cell-based assays. The following diagram provides a general workflow for these experiments.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Culture P2Y6-expressing cells Plating Plate cells in appropriate format (e.g., 96-well plate) Cell_Culture->Plating Starvation Serum-starve cells (if necessary) Plating->Starvation Stimulation Stimulate cells with this compound for a defined time course Starvation->Stimulation Agonist_Prep Prepare serial dilutions of this compound Agonist_Prep->Stimulation Ca_Assay Intracellular Calcium Mobilization Assay Stimulation->Ca_Assay ERK_Assay ERK1/2 Phosphorylation (Western Blot or ELISA) Stimulation->ERK_Assay Rho_Assay RhoA Activation (Pull-down Assay) Stimulation->Rho_Assay NFkB_Assay NF-κB Nuclear Translocation (Immunofluorescence) Stimulation->NFkB_Assay Data_Analysis Data Analysis and Dose-Response Curves Ca_Assay->Data_Analysis Measure fluorescence ERK_Assay->Data_Analysis Quantify band intensity Rho_Assay->Data_Analysis Quantify GTP-RhoA NFkB_Assay->Data_Analysis Quantify nuclear fluorescence

General experimental workflow for measuring P2Y6 signaling.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. The values are representative and may vary depending on the cell line and experimental conditions.

Table 1: Potency of this compound and Related Agonists on P2Y6 Receptor Activation

AgonistAssayCell LineEC50 (µM)Reference
This compound(α-B) (Rp isomer)IP3 Accumulation1321N1 astrocytoma cells0.008[6]
This compoundCalcium Mobilization1321N1 astrocytoma cells~0.08
UDPCalcium MobilizationSCG neurons>90[2]
UDPCalcium MobilizationSCG glial cells>200[2]

Table 2: Quantification of Downstream Signaling Events Following P2Y6 Activation

Downstream SignalAgonist (Concentration)Cell LineFold Change (vs. Control)Time Point
p-ERK1/2UDP (100 µM)IEC-6~3.55 min
p-ERK1/2UDP (100 µM)Caco-2/15~2.55 min
RhoA-GTPUDP (100 µM)MicrogliaSignificant Increase5-15 min
NF-κB Nuclear TranslocationUDP (100 µM)OsteoclastsSignificant Increase30-60 min

Detailed Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • P2Y6-expressing cells (e.g., HEK293, CHO, or 1321N1 cells stably expressing P2Y6)

  • Black, clear-bottom 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

  • Cell Plating: Seed P2Y6-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye. e. Add fresh HBSS to each well.

  • Measurement: a. Place the plate in a fluorescence plate reader pre-set to 37°C. b. Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm. c. Establish a baseline fluorescence reading for a few minutes. d. Add varying concentrations of this compound to the wells. e. Continue to record the fluorescence intensity for several minutes to capture the full calcium transient.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. b. The change in this ratio is proportional to the change in intracellular calcium concentration. c. Plot the peak change in the F340/F380 ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting.

Materials:

  • P2Y6-expressing cells

  • 6-well plates

  • Serum-free culture medium

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed P2Y6-expressing cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation. c. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis: a. After treatment, immediately place the plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply the ECL substrate and capture the chemiluminescent signal.

  • Re-probing for Total ERK: a. Strip the membrane (optional, or run a parallel gel). b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: a. Quantify the band intensities for p-ERK and total ERK using image analysis software. b. Calculate the ratio of p-ERK to total ERK for each sample. c. Express the results as a fold change relative to the untreated control.

Protocol 3: RhoA Activation Assay (Pull-down)

This protocol describes a pull-down assay to specifically isolate and quantify the active, GTP-bound form of RhoA.

Materials:

  • P2Y6-expressing cells

  • 10 cm dishes

  • Serum-free culture medium

  • This compound

  • Ice-cold PBS

  • RhoA activation assay kit (containing Rhotekin-RBD beads and lysis buffer)

  • Anti-RhoA antibody

  • Western blotting reagents (as described in Protocol 2)

Procedure:

  • Cell Culture and Treatment: a. Grow P2Y6-expressing cells in 10 cm dishes to near confluency. b. Serum-starve the cells for 2-4 hours. c. Stimulate the cells with different concentrations of this compound for a short time course (e.g., 1-5 minutes). Include a positive control (e.g., GTPγS) and a negative control (e.g., GDP).

  • Cell Lysis: a. Immediately after stimulation, wash the cells with ice-cold PBS. b. Lyse the cells with the provided ice-cold lysis buffer. c. Scrape the cells and clarify the lysate by centrifugation.

  • Pull-down of Active RhoA: a. Normalize the protein concentration of the lysates. b. To an equal amount of protein from each sample, add the Rhotekin-RBD (Rho-binding domain of Rhotekin) coupled to agarose (B213101) beads. c. Incubate the mixture for 1 hour at 4°C with gentle rotation. d. Pellet the beads by centrifugation and wash them three times with lysis buffer.

  • Western Blotting: a. Resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with an anti-RhoA antibody. d. Also, run a parallel Western blot with a small fraction of the total cell lysate to determine the total RhoA levels in each sample for normalization.

  • Data Analysis: a. Quantify the band intensity of the pulled-down RhoA (GTP-RhoA) and the total RhoA from the lysates. b. Calculate the ratio of GTP-RhoA to total RhoA for each condition. c. Express the results as a fold change in RhoA activation compared to the unstimulated control.

Protocol 4: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines the visualization and quantification of the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence microscopy.

Materials:

  • P2Y6-expressing cells

  • Glass coverslips or imaging-compatible multi-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: a. Seed P2Y6-expressing cells on glass coverslips or in imaging plates. b. Treat the cells with a dose-range of this compound for a specified time (e.g., 30-60 minutes). Include an untreated control and a positive control (e.g., TNF-α).

  • Fixation and Permeabilization: a. After treatment, wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes. e. Wash three times with PBS.

  • Immunostaining: a. Block the cells with blocking solution for 1 hour. b. Incubate with the anti-NF-κB p65 primary antibody diluted in blocking solution overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark. e. Wash three times with PBS. f. Counterstain the nuclei with DAPI for 5 minutes. g. Wash three times with PBS.

  • Imaging and Analysis: a. Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope. b. Acquire images of the DAPI (blue) and the p65 (e.g., green) channels for multiple fields of view per condition. c. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 for a large number of individual cells using image analysis software (e.g., ImageJ/Fiji). d. Calculate the ratio of nuclear to cytoplasmic p65 fluorescence for each cell. e. Compare the average nuclear-to-cytoplasmic ratio across different treatment conditions to determine the extent of NF-κB activation.

References

Application Notes and Protocols for Studying Inflammatory Responses Using 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-uridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor that is increasingly recognized for its role in mediating inflammatory responses. The activation of the P2Y6 receptor by its endogenous ligand, uridine (B1682114) diphosphate (B83284) (UDP), or synthetic agonists like this compound, triggers intracellular signaling cascades that lead to the production and release of pro-inflammatory cytokines and chemokines in various immune and non-immune cells. This makes this compound a valuable tool for researchers studying the mechanisms of inflammation and for professionals in drug development seeking to identify novel therapeutic targets for inflammatory diseases.

These application notes provide an overview of the utility of this compound in inflammation research, detailed protocols for key experiments, and a summary of relevant quantitative data.

Mechanism of Action: The P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by this compound initiates a signaling cascade that is primarily coupled through the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38) and the nuclear factor-kappa B (NF-κB) pathway.[1][2] These signaling events culminate in the transcription and translation of genes encoding pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and other chemokines.[1][3]

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Five_OMe_UDP This compound Five_OMe_UDP->P2Y6 Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway (ERK, p38) Ca2_release->MAPK PKC->MAPK IKK IKK PKC->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Promotes Cytokines IL-6, IL-8, etc. Gene_expression->Cytokines Leads to

P2Y6 receptor signaling pathway.

Data Presentation

The following tables summarize the quantitative data for this compound and the endogenous P2Y6 agonist, UDP.

AgonistReceptorAssay TypeCell LineEC50 (µM)Reference
This compound P2Y6Calcium Mobilization1321N1 astrocytoma cells0.08 [4]
UDPP2Y6Calcium Mobilization1321N1 astrocytoma cells0.14[4]
MRS2693 (selective P2Y6 agonist)P2Y6Calcium Mobilization1321N1 astrocytoma cells0.015
AgonistCell TypeInflammatory ReadoutConcentrationIncubation TimeResultReference
UDPTHP-1 monocytesIL-8 Release100 µM5 hoursSignificant increase in IL-8[5]
UDPDifferentiated THP-1 macrophagesCytokine Release (e.g., IL-6, MCP-1)33 µM (using 3P-UDP, a stable analog)16 hoursPotentiation of pro-inflammatory cytokine secretion[6]
UDPRAW 264.7 macrophagesp38 & JNK Phosphorylation100 µM10 minutesPeak phosphorylation[7]
UDPHuman Bronchial Epithelial Cells (16HBE14o-)IL-6 & IL-8 Release10-100 µM3 hoursSignificant increase in IL-6 and IL-8[8]

Experimental Protocols

Here are detailed methodologies for key experiments to study inflammatory responses using this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (e.g., THP-1, RAW 264.7) cell_seeding 2. Cell Seeding cell_culture->cell_seeding differentiation 3. Differentiation (if applicable) (e.g., PMA for THP-1) cell_seeding->differentiation treatment 4. Stimulation with this compound (Varying concentrations and time points) differentiation->treatment cytokine_assay 5a. Cytokine Release Assay (ELISA) treatment->cytokine_assay western_blot 5b. Western Blot Analysis (p-p38, p-ERK, p-IκBα, NF-κB) treatment->western_blot calcium_imaging 5c. Intracellular Calcium Imaging treatment->calcium_imaging

General experimental workflow.
Protocol 1: Measurement of Cytokine Release (IL-6 and IL-8) in THP-1 Macrophages

This protocol describes how to measure the release of pro-inflammatory cytokines IL-6 and IL-8 from THP-1 cells differentiated into macrophages following stimulation with this compound.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-6 and IL-8

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

    • To differentiate into macrophages, seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium containing 100 ng/mL PMA.

    • Incubate for 48 hours to allow for adherence and differentiation.

    • After 48 hours, remove the PMA-containing medium, wash the adherent macrophages gently with warm PBS, and add fresh, serum-free RPMI-1640 medium. Incubate for another 24 hours.

  • Stimulation with this compound:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in serum-free RPMI-1640 medium.

    • Remove the medium from the differentiated THP-1 cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After the incubation period, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

    • Store the clarified supernatants at -80°C until analysis.

    • Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of MAPK (p38) and NF-κB Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation of p38 MAPK and the degradation of IκBα (an indicator of NF-κB activation) in RAW 264.7 macrophages stimulated with this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in complete DMEM medium.

    • Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with serum-free DMEM for 2-4 hours before stimulation.

    • Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-phospho-p38, 1:1000 dilution) overnight at 4°C.

    • The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p38 and β-actin.

Protocol 3: Measurement of Intracellular Calcium Mobilization

This protocol details the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • 1321N1 human astrocytoma cells (or other suitable cell line expressing P2Y6)

  • DMEM medium

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • This compound

  • A fluorescence plate reader or microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed 1321N1 cells onto black-walled, clear-bottom 96-well plates and grow to confluence.

    • On the day of the experiment, wash the cells once with HBSS.

    • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Calcium Measurement:

    • Place the 96-well plate in a fluorescence plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection (510 nm).

    • Establish a baseline fluorescence reading for each well for 1-2 minutes.

    • Using an automated injector, add this compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the calcium transient.

    • The peak increase in the ratio can be used to generate dose-response curves and calculate the EC50 for this compound.

Conclusion

This compound serves as a powerful and selective tool for investigating the role of the P2Y6 receptor in inflammatory processes. Its high potency allows for the elucidation of downstream signaling pathways and the quantification of inflammatory mediator release. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the intricate mechanisms of inflammation and exploring the therapeutic potential of targeting the P2Y6 receptor.

References

Troubleshooting & Optimization

5-OMe-UDP solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 5-OMe-UDP in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For optimal stability, this compound should be dissolved in a sterile, neutral pH buffer. Suitable options include phosphate-buffered saline (PBS, pH 7.2-7.4), Tris-HCl, or TE buffer. While sterile, nuclease-free water can be used, it's important to ensure its pH is neutral, as water from some purification systems can be slightly acidic, which can promote hydrolysis of the pyrophosphate bond.

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound should be stored at -20°C or, for long-term storage, at -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: How stable is this compound in cell culture media at 37°C?

A4: The stability of this compound in cell culture media at 37°C is limited due to both chemical and enzymatic degradation. The pyrophosphate bond is susceptible to hydrolysis, and more significantly, cell-surface enzymes called ectonucleotidases can rapidly hydrolyze UDP and its analogs to their corresponding monophosphate forms (UMP). This enzymatic degradation is a key factor to consider in experimental design.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid pre-incubating the compound in the medium for extended periods before adding it to your cells. For longer-term experiments, periodic replenishment of the medium with freshly diluted this compound may be necessary to maintain a consistent effective concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the culture medium.Prepare fresh dilutions of this compound immediately before each experiment. For time-course studies, consider replenishing the compound at regular intervals. Perform a stability assay (see Experimental Protocols) to determine the degradation rate in your specific experimental setup.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using spectrophotometry. Ensure the compound was fully dissolved and the correct molecular weight was used for calculations.
Precipitation observed when adding this compound to media. Exceeding the solubility limit.Prepare a more dilute stock solution and add a larger volume to your culture medium. Ensure the final concentration of any organic solvent used for the initial stock solution is very low in the final culture medium.
Interaction with components in the culture medium.Prepare the this compound solution in a small volume of the culture medium first to check for immediate precipitation before adding it to the entire culture volume.
No biological response observed. Complete degradation of this compound.Confirm the activity of your this compound stock on a positive control cell line known to respond to P2Y6 agonists. Check for the presence of high levels of ectonucleotidase activity in your cell line, which could rapidly inactivate the compound.
Issues with the cell line or assay conditions.Ensure your cells are healthy and responsive to other stimuli. Verify all other experimental parameters are within the optimal range.

Data Presentation

Table 1: Qualitative Summary of this compound Stability

Condition Factor Effect on Stability Recommendation
Storage (Aqueous Solution) TemperatureStable for days at 4°C. Long-term stability at -20°C or -80°C.Store stock solutions frozen in single-use aliquots.
pHSusceptible to acid hydrolysis (pH < 7).Use neutral pH buffers (pH 7.2-7.4) for dissolution and storage.
Freeze-Thaw CyclesCan lead to degradation.Prepare and store in single-use aliquots.
In Culture Media (37°C) Chemical HydrolysisModerate; pyrophosphate bond can be cleaved.Prepare fresh solutions for each experiment.
Enzymatic Degradation (Ectonucleotidases)High; rapid hydrolysis to 5-OMe-UMP. This is often the primary mode of inactivation.Minimize pre-incubation time in media before application to cells. Consider the ectonucleotidase activity of your cell type.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.2

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Bring the vial of this compound powder to room temperature.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Calculate the volume of sterile PBS required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Aseptically add the calculated volume of PBS to the vial.

    • Vortex gently until the powder is completely dissolved.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
  • Materials:

    • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as for experiments.

    • This compound stock solution (from Protocol 1).

    • Incubator at 37°C with 5% CO₂.

    • High-performance liquid chromatography (HPLC) system with a suitable column for nucleotide analysis (e.g., C18 reverse-phase or anion exchange).

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Prepare a solution of this compound in the cell culture medium at the final working concentration to be used in your experiments.

    • Immediately take a sample (t=0) and store it at -80°C for later analysis.

    • Incubate the remaining solution at 37°C in a 5% CO₂ incubator.

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), collect aliquots of the solution and immediately freeze them at -80°C.

    • Once all time points are collected, thaw the samples.

    • Analyze the concentration of intact this compound in each sample using HPLC. The appearance of a peak corresponding to 5-OMe-UMP can also be monitored as an indicator of degradation.

    • Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in your specific culture medium.

Mandatory Visualizations

Signaling_Pathway This compound This compound P2Y6_Receptor P2Y6_Receptor This compound->P2Y6_Receptor Binds to Gq_Protein Gq_Protein P2Y6_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular_Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: P2Y6 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Dissolve_5OMeUDP Dissolve this compound in Neutral Buffer Prepare_Aliquots Prepare Single-Use Aliquots Dissolve_5OMeUDP->Prepare_Aliquots Store_Frozen Store at -20°C/-80°C Prepare_Aliquots->Store_Frozen Thaw_Aliquot Thaw One Aliquot Store_Frozen->Thaw_Aliquot Dilute_in_Media Prepare Fresh Dilution in Culture Medium Thaw_Aliquot->Dilute_in_Media Add_to_Cells Immediately Add to Cell Culture Dilute_in_Media->Add_to_Cells

Caption: Recommended Workflow for this compound Handling.

Degradation_Pathway This compound This compound 5-OMe-UMP 5-OMe-UMP This compound->5-OMe-UMP Enzymatic Degradation This compound->5-OMe-UMP Chemical Hydrolysis Inactive_Product Inactive Product 5-OMe-UMP->Inactive_Product Ectonucleotidase Ectonucleotidase (e.g., CD39) Ectonucleotidase->this compound Acid_Hydrolysis Acid Hydrolysis (pH < 7) Acid_Hydrolysis->this compound

Caption: Degradation Pathways of this compound.

Technical Support Center: 5-OMe-UDP Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 5-methoxyuridine (B57755) diphosphate (B83284) (5-OMe-UDP) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental settings?

A1: The primary cause of this compound degradation in biological experiments is enzymatic activity.[1][2] Extracellular enzymes known as ectonucleotidases, which are present on the surface of many cell types, can hydrolyze the pyrophosphate bond of nucleotides like UDP.[1][2] These enzymes, including nucleoside triphosphate diphosphohydrolases (NTPDases, such as CD39) and nucleotide pyrophosphatase/phosphodiesterases (NPPs), break down UDP and its analogs into their corresponding monophosphate (UMP) and nucleoside (uridine) forms, rendering them inactive at their target receptors (e.g., P2Y6).[2][3][4]

Q2: How do storage conditions affect the stability of this compound?

A2: Like most nucleotide analogs, this compound should be stored under conditions that minimize chemical and enzymatic degradation. For long-term storage, it is recommended to keep the compound as a lyophilized powder or in a concentrated stock solution in a suitable buffer (e.g., nuclease-free water or TE buffer) at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term use, aliquots can be stored at 4°C.

Q3: Can the pH of my experimental buffer affect this compound stability?

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

You are performing a cell-based assay (e.g., calcium mobilization in response to P2Y6 receptor activation) and observe a weaker-than-expected or no response to this compound.

Possible Causes & Solutions:

  • Enzymatic Degradation: Your cells may have high ectonucleotidase activity.

    • Solution: Reduce incubation time to the minimum required to observe a response.

    • Solution: Include a broad-spectrum inhibitor of ectonucleotidases and phosphodiesterases in your assay buffer.[1][5] This helps protect the this compound from being broken down before it can reach its target receptor.

  • Incorrect Storage/Handling: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare fresh dilutions from a new aliquot of your stock solution for each experiment. Ensure the stock has been stored correctly at -20°C or -80°C.

  • Ligand-Independent Receptor Activation: Some GPCRs, including P2Y6, can exhibit spontaneous, ligand-independent activity depending on the cell culture substrate.[6][7]

    • Solution: If you observe high basal activity, investigate the properties of your culture plates. Compare results from cells grown on different surfaces (e.g., glass vs. plastic).[6]

Issue 2: High Variability Between Experimental Replicates

You are observing significant variability in the response to this compound across different wells or experimental days.

Possible Causes & Solutions:

  • Variable Enzyme Activity: The expression of ectonucleotidases can vary with cell confluence, passage number, and culture conditions, leading to inconsistent degradation of this compound.

    • Solution: Standardize your cell culture protocols. Always use cells within a defined passage number range and seed them to achieve a consistent confluence for each experiment.

    • Solution: As mentioned above, the use of ectonucleotidase inhibitors can buffer against variability in enzyme expression.

  • Buffer Instability: The buffering capacity of your media may be insufficient, leading to pH shifts that affect both the compound and the cells.

    • Solution: Ensure your experimental buffer is robust and appropriate for the duration of the assay. For experiments outside of a CO2 incubator, consider using a buffer containing HEPES.

Data Presentation

Table 1: Common Inhibitors for Preventing Nucleotide Degradation

Inhibitor TargetInhibitor ExampleTypical Working ConcentrationNotes
Ecto-NTPDases (e.g., CD39)ARL 6715610-100 µMA selective inhibitor of ecto-ATPase.
Ecto-NTPDases (Broad)Polyoxometalate 1 (POM-1)10-50 µMBroadly inhibits NTPDase activity.[3]
Ecto-5'-nucleotidase (CD73)α,β-methylene ADP (APCP)10-100 µMPrevents the breakdown of AMP to adenosine.
Phosphodiesterases (PDEs)IBMX (3-isobutyl-1-methylxanthine)100-500 µMA broad-spectrum PDE inhibitor.[8][9]

Note: Optimal concentrations should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol provides a general method to determine the half-life of this compound in the presence of your specific cell line.

Materials:

  • Your cell line of interest, cultured to your standard confluence.

  • Cell culture medium (e.g., DMEM, RPMI-1640).

  • This compound.

  • HPLC system with a suitable column (e.g., C18) for nucleotide analysis.

  • Quenching solution (e.g., ice-cold perchloric acid or methanol).

  • Centrifuge.

Methodology:

  • Preparation: Culture your cells in a multi-well plate (e.g., 6-well plate) to the desired confluence.

  • Incubation: Prepare a solution of this compound in pre-warmed cell culture medium at your target experimental concentration.

  • Time Course: At time zero (T=0), add the this compound-containing medium to the cells. Immediately remove a sample of the medium and quench it to stop enzymatic activity. This is your T=0 sample.

  • Sampling: Collect additional medium samples at various time points (e.g., 5, 15, 30, 60, 120 minutes). At each time point, immediately quench the sample. A cell-free medium control should be run in parallel.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitates. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) under your specific experimental conditions.

Visualizations

Signaling & Degradation Pathways

G cluster_degradation Enzymatic Degradation Pathway cluster_signaling Target Signaling Pathway cluster_inhibition Inhibitory Control UDP This compound UMP 5-OMe-UMP UDP->UMP Ectonucleotidases (NTPDase, NPP) UR 5-OMe-Uridine UMP->UR Ecto-5'-nucleotidase (CD73) UDP_signal This compound P2Y6 P2Y6 Receptor UDP_signal->P2Y6 Gq Gq Protein P2Y6->Gq PLC PLC Activation Gq->PLC Ca Ca²⁺ Mobilization PLC->Ca Inhibitors Nuclease Inhibitors Inhibitors->UDP

Caption: Degradation vs. Signaling Pathways for this compound.

Experimental Workflow

G start Start: Prepare Cells & Reagents prep_compound Prepare fresh this compound dilution (with/without nuclease inhibitors) start->prep_compound add_compound Add compound to cells prep_compound->add_compound incubation Incubate for defined period add_compound->incubation measure Measure biological response (e.g., Calcium flux, IL-8 release) incubation->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for a cell-based this compound assay.

Troubleshooting Logic

G start Issue: No/Low Activity of this compound check_stock Is the compound stock old or repeatedly thawed? start->check_stock yes_stock Solution: Use a fresh aliquot or new stock. check_stock->yes_stock Yes no_stock Are cells known to have high ectonucleotidase activity? check_stock->no_stock No yes_enzyme Solution: 1. Add nuclease inhibitors (e.g., POM-1). 2. Reduce incubation time. no_stock->yes_enzyme Yes no_enzyme Is basal signaling high without any ligand? no_stock->no_enzyme No yes_basal Possible Cause: Substrate-induced spontaneous activation. Consider testing different cultureware. no_enzyme->yes_basal Yes no_basal Further investigation required: Check receptor expression, assay sensitivity. no_enzyme->no_basal No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing 5-OMe-UDP Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP) concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a potent and selective agonist for the P2Y6 receptor (P2Y6R), a G-protein coupled receptor (GPCR).[1] The P2Y6 receptor is activated by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP).[2] Upon activation by agonists like this compound, the P2Y6 receptor primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers trigger the release of calcium from intracellular stores and activate protein kinase C (PKC), respectively, influencing a variety of cellular processes.[3][4]

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound is highly dependent on the cell line, the expression level of the P2Y6 receptor, and the specific assay being performed.[5] Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) in your experimental system. A typical approach involves treating your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) and measuring the biological response.[5][6] The resulting data can be plotted on a semi-logarithmic scale to generate a dose-response curve and calculate the EC50 value.

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound can vary, but it is known to be a potent agonist.[1] The reported EC50 value for this compound at the human P2Y6 receptor is approximately 0.08 µM (80 nM).[1] However, the optimal concentration range for your specific cell-based assay should be determined empirically.

Table 1: Reported EC50 Values for P2Y6 Agonists

AgonistReceptorAssay TypeReported EC50
This compoundHuman P2Y6IP3 functional assays0.08 µM[1]
UDPHuman P2Y6IP3 functional assays0.14 µM[1]
This compound(α-B) (Rp isomer)Human P2Y6Not Specified0.008 µM[7]
UDPMouse P2Y6Contraction in mesenteric arteries~10 µM induced ~70% of max UTP response[8]
ADPHuman Adipose-derived MSCsIntracellular Calcium1.3 ± 1.0 µM (P2Y receptor mix)[9]
ATPHuman Adipose-derived MSCsIntracellular Calcium2.2 ± 1.1 µM (P2Y receptor mix)[9]
UTPHuman Adipose-derived MSCsIntracellular Calcium3.2 ± 2.8 µM (P2Y receptor mix)[9]

Note: This table provides a general reference. The optimal concentration for your specific experiment must be determined empirically.

Q4: How should I prepare and store this compound?

A4: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, such as sterile water or a buffer. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer.

Experimental Protocols

Protocol: Determining the EC50 of this compound using a Calcium Flux Assay

This protocol outlines the steps to determine the potency of this compound by measuring changes in intracellular calcium levels.

1. Cell Preparation:

  • Plate cells expressing the P2Y6 receptor in a 96-well or 384-well black, clear-bottom microplate.[10]

  • Culture the cells overnight to allow for adherence and recovery.[11] The optimal cell seeding density should be determined beforehand to ensure a confluent monolayer on the day of the assay.[12]

2. Dye Loading:

  • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Fura-2 AM, or a commercial kit like FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.[11]

  • Remove the cell culture medium from the wells and add the dye loading solution.

  • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow the dye to enter the cells.[11][13]

3. Compound Preparation:

  • Prepare a 2x concentrated serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range to test would be from 2 nM to 200 µM (final concentration 1 nM to 100 µM).

  • Include a vehicle control (buffer only) and a positive control (e.g., a known P2Y6 agonist like UDP or a calcium ionophore like ionomycin).[13]

4. Calcium Flux Measurement:

  • Use a fluorescence plate reader or a flow cytometer equipped for kinetic reading to measure the baseline fluorescence.[14]

  • Add the this compound dilutions and controls to the wells.

  • Immediately begin measuring the fluorescence intensity over time. The signal will increase as intracellular calcium levels rise in response to P2Y6 receptor activation.

5. Data Analysis:

  • For each concentration, determine the peak fluorescence response.

  • Subtract the baseline fluorescence from the peak fluorescence to get the net response.

  • Normalize the data to the maximum response.

  • Plot the normalized response versus the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the EC50 value.[6]

Visual Guides

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Extracellular This compound Extracellular->P2Y6 Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow start Start: Optimize this compound plate_cells Plate cells in microplate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with Calcium Indicator Dye incubate_overnight->load_dye measure_fluorescence Measure fluorescence kinetically load_dye->measure_fluorescence prepare_compound Prepare serial dilutions of this compound prepare_compound->measure_fluorescence analyze_data Analyze data: Normalize and plot dose-response curve measure_fluorescence->analyze_data determine_ec50 Determine EC50 value analyze_data->determine_ec50 end End: Optimal concentration identified determine_ec50->end Troubleshooting_Guide start Start: Unexpected Results no_response No or Weak Response? start->no_response high_background High Background or Inconsistent Results? no_response->high_background No check_expression Verify P2Y6 Expression no_response->check_expression Yes check_media Use Phenol Red-Free Media high_background->check_media Yes check_compound Check Compound Integrity check_expression->check_compound optimize_conditions Optimize Assay Conditions check_compound->optimize_conditions end Problem Resolved optimize_conditions->end check_cells Assess Cell Health check_media->check_cells check_technique Review Pipetting Technique check_cells->check_technique check_technique->end

References

potential off-target effects of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of this compound is the P2Y6 receptor, a G protein-coupled receptor (GPCR). It is a potent and selective agonist for this receptor, with a reported EC50 value of approximately 0.08 µM.[1]

Q2: What are the known off-target effects of this compound on other P2Y receptors?

A2: Studies have shown that this compound is highly selective for the P2Y6 receptor. It has been demonstrated to be inactive at the P2Y2 and P2Y4 receptors at concentrations up to 100 µM.[1] Currently, there is limited publicly available data on the activity of this compound at other P2Y receptor subtypes, including P2Y1, P2Y11, P2Y12, P2Y13, and P2Y14.

Q3: My experimental results suggest off-target activity. How can I confirm if this compound is acting on other P2Y receptors?

A3: If you suspect off-target effects, you can perform a series of experiments to identify the receptor responsible. This involves using selective antagonists for other P2Y receptors in conjunction with this compound. A reduction in the observed effect in the presence of a specific antagonist would suggest that this compound is acting on that particular receptor.

Q4: Is this compound stable in experimental conditions?

A4: As a nucleotide analog, this compound may be susceptible to degradation by ectonucleotidases present in cell cultures or tissue preparations. A related compound, the Rp isomer of this compound(α-B), was found to be more metabolically stable in blood serum than this compound, with a half-life of 17 hours compared to 11.9 hours for this compound.[2] This suggests that degradation of this compound is a factor to consider in experimental design.

Q5: How can I minimize the potential degradation of this compound in my experiments?

A5: To minimize degradation, consider the following:

  • Use of ectonucleotidase inhibitors: Including a cocktail of inhibitors such as ARL 67156 can help to prolong the half-life of this compound in your assay.

  • Assay duration: Shorter incubation times will reduce the extent of degradation.

  • Fresh preparation: Always prepare fresh solutions of this compound for each experiment.

Data on Off-Target Effects

The following table summarizes the known activity of this compound at its primary target and key off-target P2Y receptors.

ReceptorAgonist/Antagonist ActivityEC50 / IC50 (µM)Reference
P2Y6 Agonist (Primary Target) 0.08 [1]
P2Y2Inactive> 100[1]
P2Y4Inactive> 100[1]
P2Y1Data not available-
P2Y11Data not available-
P2Y12Data not available-
P2Y13Data not available-
P2Y14Data not available-

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular response to this compound.

This could be due to off-target effects, degradation of the compound, or issues with the experimental setup.

Troubleshooting Workflow:

A Unexpected Response B Check for Off-Target Effects A->B G Check Compound Stability A->G J Optimize Assay Conditions A->J C Use Selective Antagonists (e.g., MRS2500 for P2Y1) B->C D Response Inhibited? C->D L Unexpected response likely due to off-target activity on the inhibited receptor. D->L Yes M Unexpected response is not due to the tested off-target receptor. D->M No E Investigate Other Targets F Confirm P2Y6 Activity (Use P2Y6 antagonist, e.g., MRS2578) H Include Ectonucleotidase Inhibitors (e.g., ARL 67156) G->H I Response Stabilized? H->I N Degradation is a likely cause of inconsistency. I->N Yes O Inconsistency is likely due to other experimental factors. I->O No K Verify Cell Line/Primary Cell Receptor Expression Profile J->K M->E M->F

Caption: Troubleshooting workflow for unexpected responses to this compound.

Issue 2: High background or no response in a calcium mobilization assay.

This is a common issue in functional GPCR assays.

Troubleshooting Workflow:

A Calcium Assay Issues B High Background A->B C No Response A->C D Check Cell Health & Viability B->D E Optimize Dye Loading (Concentration, Time, Temperature) B->E F Wash Cells Thoroughly B->F J Optimize Instrument Settings (Gain, Exposure) B->J C->D G Check Receptor Expression C->G H Verify Agonist Potency C->H I Check Assay Buffer (Calcium Concentration) C->I C->J

Caption: Troubleshooting workflow for calcium mobilization assays.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Assess P2Y Receptor Activation

This protocol provides a general framework for measuring intracellular calcium mobilization following P2Y receptor activation by this compound.

  • Cell Culture:

    • Culture cells expressing the P2Y receptor of interest (e.g., HEK293 cells stably expressing human P2Y6) in appropriate media.

    • Seed cells into a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a serial dilution of this compound in the assay buffer.

    • For off-target analysis, prepare solutions of selective P2Y receptor antagonists.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • If using antagonists, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record baseline fluorescence for a short period.

    • Inject the this compound solution and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the dose-response curve and determine the EC50 value for this compound.

    • In antagonist experiments, analyze the shift in the agonist dose-response curve to determine the antagonist's potency.

Experimental Workflow Diagram:

A Seed Cells in 96-well Plate B Culture Overnight A->B C Load Cells with Calcium Dye B->C D Incubate C->D E Wash Cells D->E F Pre-incubate with Antagonist (optional) E->F G Measure Baseline Fluorescence F->G H Inject this compound G->H I Measure Fluorescence Change H->I J Data Analysis I->J

Caption: Workflow for a calcium mobilization assay.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your experimental conditions.

  • Incubation:

    • Prepare a solution of this compound in your cell culture medium at the desired concentration.

    • Incubate the solution at 37°C.

  • Time Points:

    • Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately freeze the aliquots at -80°C to stop any further degradation.

  • Analysis:

    • Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the half-life (t½) of this compound in the cell culture medium.

Logical Relationship for Stability Assessment:

A Incubate this compound in Media B Collect Samples at Time Points A->B C Analyze Samples by HPLC-MS B->C D Quantify this compound Concentration C->D E Plot Concentration vs. Time D->E F Determine Half-life E->F

Caption: Logical steps for assessing the stability of this compound.

References

Technical Support Center: Minimizing 5-OMe-UDP Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-OMe-UDP in long-term in vitro studies. The focus is to anticipate and address potential issues related to cytotoxicity, ensuring the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a uridine (B1682114) diphosphate (B83284) (UDP) analog with a methoxy (B1213986) group at the 5-position of the uracil (B121893) ring. As a UDP analog, it is predicted to act as an agonist for the P2Y6 receptor, a G protein-coupled receptor.[1] Activation of the P2Y6 receptor initiates intracellular signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. This can influence a variety of cellular processes, including cell migration, inflammation, and proliferation.[2]

Q2: What are the potential causes of this compound-induced cytotoxicity in long-term studies?

Long-term exposure to this compound may lead to cytotoxicity through several potential mechanisms:

  • P2Y6 Receptor Overstimulation: Continuous activation of the P2Y6 receptor can lead to cellular stress, dysregulation of calcium homeostasis, and initiation of apoptotic pathways.[2][3] Sustained P2Y6 activation has been linked to both pro-apoptotic and anti-apoptotic effects depending on the cell type and context.[2][3]

  • Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial function.[4][5] Although this compound is a nucleotide, its metabolism could potentially lead to the formation of nucleoside analogs that might be incorporated into mitochondrial DNA or interfere with mitochondrial enzymes, leading to decreased mitochondrial membrane potential and increased production of reactive oxygen species (ROS).

  • Endoplasmic Reticulum (ER) Stress: Disruption of cellular homeostasis by prolonged signaling or metabolic changes can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). If the stress is persistent, the UPR can switch from a pro-survival to a pro-apoptotic response.

  • Metabolic Perturbation: As a UDP analog, this compound could potentially interfere with normal UDP-dependent cellular processes, such as glycosylation reactions.

Q3: How can I minimize the cytotoxicity of this compound in my long-term experiments?

Minimizing cytotoxicity requires a multi-faceted approach:

  • Concentration Optimization: Determine the lowest effective concentration of this compound that elicits the desired biological effect in your specific cell line through a comprehensive dose-response study.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treatment for a specific number of hours followed by a washout period) to allow cells to recover and prevent sustained receptor activation.

  • Use of a P2Y6 Receptor Antagonist: Co-treatment with a selective P2Y6 receptor antagonist, such as MRS2578, can help confirm that the observed cytotoxicity is mediated by P2Y6 and can be used to mitigate these effects.[6][7]

  • Cell Line Selection: The susceptibility to this compound-induced cytotoxicity may vary between cell lines. If possible, screen different cell lines to identify one that is more resistant to its long-term effects.

  • Culture Conditions: Ensure optimal cell culture conditions, including media composition, confluency, and passage number, as suboptimal conditions can increase cellular stress and sensitivity to cytotoxic agents.

Troubleshooting Guides

Issue 1: Increased Cell Death Observed in Long-Term Cultures
Potential Cause Troubleshooting Steps
P2Y6 Receptor-Mediated Apoptosis 1. Assess Apoptosis: Perform a Caspase-3 activity assay to quantify apoptosis. An increase in caspase-3 activity suggests an apoptotic mechanism. 2. Co-treatment with P2Y6 Antagonist: Treat cells with this compound in the presence and absence of MRS2578. A reduction in apoptosis with MRS2578 co-treatment indicates P2Y6-mediated cytotoxicity.[6][7]
Mitochondrial Dysfunction 1. Measure Mitochondrial Membrane Potential: Use a JC-1 assay to assess changes in mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial toxicity. 2. Quantify Reactive Oxygen Species (ROS): Perform a DCFH-DA assay to measure intracellular ROS levels. An increase in ROS suggests oxidative stress, which can be a consequence of mitochondrial dysfunction.
ER Stress 1. Analyze ER Stress Markers: Perform Western blotting for key ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated PERK (p-PERK) and IRE1α (p-IRE1α). Upregulation of these markers indicates the induction of the unfolded protein response.
Issue 2: Reduced Cell Proliferation or Changes in Cell Morphology
Potential Cause Troubleshooting Steps
Cytostatic Effects of this compound 1. Perform a Cell Proliferation Assay: Use an MTT or similar assay to quantify cell viability and proliferation over the time course of the experiment. This will help distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects. 2. Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution. An accumulation of cells in a particular phase may indicate a cell cycle arrest.
P2Y6-Mediated Changes in Cell Adhesion and Migration 1. Microscopic Observation: Regularly observe cell morphology using phase-contrast microscopy. Note any changes in cell shape, adhesion, or the formation of cellular protrusions. 2. Immunofluorescence Staining: Stain for cytoskeletal components like F-actin (using phalloidin) to visualize changes in the actin cytoskeleton, which is involved in cell shape and migration.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from key troubleshooting experiments. Researchers should populate these tables with their own experimental data.

Table 1: Effect of this compound on Caspase-3 Activity

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control-1.0
This compound1User Data
This compound10User Data
This compound50User Data
This compound + MRS257850 + 10User Data

Table 2: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)

TreatmentConcentration (µM)Red/Green Fluorescence Ratio (Normalized to Control)
Vehicle Control-1.0
This compound1User Data
This compound10User Data
This compound50User Data
CCCP (Positive Control)50User Data

Table 3: Effect of this compound on Intracellular ROS Levels (DCFH-DA Assay)

TreatmentConcentration (µM)DCF Fluorescence (Fold Change vs. Control)
Vehicle Control-1.0
This compound1User Data
This compound10User Data
This compound50User Data
H₂O₂ (Positive Control)100User Data

Experimental Protocols & Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially involved in this compound-induced cytotoxicity and a general workflow for troubleshooting.

P2Y6_Signaling_Pathway UDP This compound P2Y6 P2Y6 Receptor UDP->P2Y6 Agonist Binding Gq Gαq P2Y6->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation Cellular_Response Cellular Responses (e.g., Inflammation, Proliferation) Ca->Cellular_Response Mitochondria Mitochondria Ca->Mitochondria Uptake PKC->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Prolonged Stress ROS ROS Mitochondria->ROS Increased Production ROS->Apoptosis

P2Y6 Receptor Signaling Pathway

Troubleshooting_Workflow Start Observe Cytotoxicity with This compound in Long-Term Study Hypothesis Hypothesize Mechanism: - P2Y6 Overstimulation - Mitochondrial Toxicity - ER Stress Start->Hypothesis Experiment Perform Targeted Assays Hypothesis->Experiment Apoptosis_Assay Caspase-3 Activity Assay Experiment->Apoptosis_Assay Apoptosis? Mito_Assay JC-1 Assay for Mitochondrial Potential Experiment->Mito_Assay Mitochondrial Toxicity? ROS_Assay DCFH-DA Assay for ROS Experiment->ROS_Assay Oxidative Stress? ER_Assay Western Blot for ER Stress Markers Experiment->ER_Assay ER Stress? Analyze Analyze Data Apoptosis_Assay->Analyze Mito_Assay->Analyze ROS_Assay->Analyze ER_Assay->Analyze Conclusion Identify Predominant Cytotoxicity Pathway Analyze->Conclusion Mitigation Implement Mitigation Strategy: - Optimize Concentration - Intermittent Dosing - Use P2Y6 Antagonist Conclusion->Mitigation

Troubleshooting Workflow

Detailed Methodologies

Protocol 1: Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and general laboratory procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the long-term study. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine). For mitigation experiments, include a condition with this compound and MRS2578.

  • Cell Lysis: After the desired incubation period, lyse the cells using the lysis buffer provided in the assay kit. Incubate on ice for 10-15 minutes.

  • Assay Reaction: Transfer the cell lysates to a new 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle control.

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This protocol is a general guideline for using the JC-1 fluorescent probe.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase-3 Activity Assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the culture medium and wash the cells with warm PBS. Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader.

    • Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • Green Fluorescence (J-monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each condition and normalize to the vehicle control. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)

This protocol outlines the use of the DCFH-DA probe to measure intracellular ROS.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase-3 Activity Assay protocol. Include a positive control for ROS production (e.g., H₂O₂).

  • DCFH-DA Loading: Remove the culture medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the fold change in DCF fluorescence relative to the vehicle control.

Protocol 4: Western Blot for ER Stress Markers

This is a general protocol for detecting protein expression by Western blot.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described in previous protocols.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1α) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Calculate the fold change in protein expression relative to the vehicle control.

References

how to avoid P2Y6 receptor desensitization with 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving the P2Y6 receptor and its potent agonist, 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP).

Frequently Asked Questions (FAQs)

Q1: What is the P2Y6 receptor and how is it activated?

The P2Y6 receptor is a G protein-coupled receptor (GPCR) that belongs to the P2Y family of purinergic receptors. It is primarily activated by the endogenous ligand uridine (B1682114) 5'-diphosphate (UDP). Activation of the P2Y6 receptor typically leads to the coupling of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). This stimulation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and activation of protein kinase C (PKC), respectively. This compound is a synthetic, potent, and selective agonist for the P2Y6 receptor, often used in research to study its function.[1][2]

Q2: My cells are showing a diminished response to repeated stimulation with this compound. Is this P2Y6 receptor desensitization?

Yes, a diminished response to repeated agonist stimulation is a hallmark of receptor desensitization. While the P2Y6 receptor is known for its remarkably slow and delayed desensitization compared to other P2Y receptors, prolonged or high-concentration exposure to agonists like this compound can still lead to a reduction in signaling.[3] This can manifest as a decreased calcium response or downstream signaling events upon subsequent agonist applications.

Q3: What is the primary mechanism of P2Y6 receptor desensitization?

The desensitization of many GPCRs is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[4] Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which then promotes the binding of β-arrestins.[4] β-arrestin binding sterically hinders further G protein coupling and can target the receptor for internalization into endosomes, thereby reducing the number of receptors available on the cell surface.[4]

However, recent research has identified a novel, β-arrestin-independent mechanism for P2Y6 receptor internalization called redox-dependent alternative internalization (REDAI) .[5] This pathway is promoted by endogenous and exogenous electrophiles that can covalently modify a specific cysteine residue on the receptor, leading to its ubiquitination and subsequent internalization and degradation.[5]

Troubleshooting Guide: Avoiding P2Y6 Receptor Desensitization with this compound

This guide provides practical steps to minimize P2Y6 receptor desensitization during your experiments.

Issue Potential Cause Troubleshooting Steps
Rapid loss of signal upon repeated this compound application. High agonist concentration leading to accelerated desensitization.- Optimize Agonist Concentration: Determine the lowest effective concentration of this compound that elicits a robust response without causing rapid desensitization. Perform a dose-response curve to identify the EC50 and work with concentrations at or slightly above this value.
Prolonged agonist exposure.- Limit Exposure Time: Stimulate cells with this compound for the shortest duration required to observe your desired effect. The P2Y6 receptor can exhibit sustained signaling for up to 3 hours, so continuous stimulation may not be necessary.[3]
Gradual decline in response over the course of a long experiment. Receptor internalization via classical or REDAI pathways.- Intermittent Stimulation: If your experimental design allows, use a wash-out step to remove the agonist and allow for potential receptor recycling and resensitization.
- Minimize Oxidative Stress: The REDAI pathway is promoted by electrophiles. Ensure your cell culture conditions are optimal to minimize oxidative stress. Consider including antioxidants in your media, but validate their compatibility with your assay.
Complete loss of response after initial stimulation. Cell health issues or experimental artifacts.- Verify Cell Viability: Perform a cell viability assay to ensure that the observed loss of signal is not due to cell death.
- Control for Phototoxicity: If using fluorescence-based assays, minimize light exposure to prevent phototoxicity and photobleaching.
- Use a P2Y6 Receptor Antagonist: To confirm that the observed response and its desensitization are specific to the P2Y6 receptor, use a selective antagonist like MRS2578 to block the effect of this compound.[6]

Experimental Protocols

Measuring P2Y6 Receptor Activity via Intracellular Calcium Mobilization

This protocol describes a common method to assess P2Y6 receptor activation by measuring changes in intracellular calcium levels using a fluorescent indicator.

Materials:

  • Cells expressing the P2Y6 receptor

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • P2Y6 receptor antagonist (e.g., MRS2578) for control experiments

  • Fluorescence plate reader or microscope capable of kinetic measurements

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in HBSS. A typical concentration for Fluo-4 AM is 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few minutes to establish a stable signal.

  • Agonist Addition: Add this compound at the desired concentration and immediately begin recording the fluorescence signal.

  • Data Acquisition: Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence (ΔF) from baseline (F0) as ΔF/F0.

Quantifying P2Y6 Receptor Internalization

This protocol provides a general method for measuring the internalization of the P2Y6 receptor using an antibody-based approach.

Materials:

  • Cells expressing a tagged P2Y6 receptor (e.g., HA-tag, FLAG-tag)

  • This compound

  • Primary antibody targeting the extracellular tag

  • Fluorescently labeled secondary antibody

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for various time points to induce internalization. Include an untreated control.

  • Labeling Surface Receptors:

    • Place cells on ice to stop membrane trafficking.

    • Incubate with the primary antibody against the extracellular tag in cold blocking buffer for 1 hour on ice. This will label only the receptors on the cell surface.

  • Fixation: Wash the cells with cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for total receptor staining): For a parallel set of wells to measure total receptor expression, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Secondary Antibody Staining: Incubate all samples with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

  • Imaging or Flow Cytometry:

    • Microscopy: Acquire images and quantify the fluorescence intensity at the plasma membrane versus intracellular compartments.

    • Flow Cytometry: Analyze the mean fluorescence intensity of the cell population. A decrease in fluorescence in non-permeabilized cells treated with the agonist indicates receptor internalization.

Signaling Pathway and Experimental Workflow Diagrams

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Binds to Gq Gαq/11 P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Rise ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: P2Y6 Receptor Signaling Pathway.

Desensitization_Workflow cluster_activation Receptor Activation cluster_desensitization Desensitization Pathways cluster_outcome Cellular Outcome Agonist This compound P2Y6R_active Active P2Y6R Agonist->P2Y6R_active Activates GRK GRK Phosphorylation P2Y6R_active->GRK REDAI REDAI Pathway (Redox-dependent) P2Y6R_active->REDAI Arrestin β-Arrestin Recruitment GRK->Arrestin Uncoupling G Protein Uncoupling Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization REDAI->Internalization Degradation Degradation Internalization->Degradation Recycling Recycling & Resensitization Internalization->Recycling

Caption: P2Y6 Receptor Desensitization and Internalization Workflow.

References

improving signal-to-noise ratio in 5-OMe-UDP calcium assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 5-OMe-UDP calcium assays and improve the signal-to-noise ratio.

Troubleshooting Guides

This section addresses common issues encountered during this compound calcium assays in a question-and-answer format.

Issue 1: High Background Fluorescence

Q1: My baseline fluorescence is very high before adding this compound. What are the potential causes and solutions?

High background fluorescence can mask the specific signal from P2Y6 receptor activation, leading to a poor signal-to-noise ratio. The common culprits and their solutions are outlined below.

Potential CauseRecommended Solution
Autofluorescence from Phenol (B47542) Red in Media Use phenol red-free media during the assay.
Serum Components in Media Reduce the serum concentration in the assay buffer or use a serum-free buffer.
Cellular Autofluorescence If possible, switch to a red-shifted fluorescent dye to avoid the natural fluorescence of cells in the blue-green spectrum.[1]
Incomplete Hydrolysis of AM Ester Dyes Ensure adequate dye loading time and temperature to allow for complete cleavage of the AM ester group by intracellular esterases. Incomplete hydrolysis can lead to dye leakage and compartmentalization.
Suboptimal Dye Concentration Titrate the fluorescent dye concentration to find the optimal balance between signal intensity and background. High dye concentrations can lead to a high baseline signal.
Poor Cell Health Ensure cells are healthy and not overgrown, as dying cells can have elevated basal calcium levels.

Issue 2: Low Signal-to-Noise Ratio

Q2: The fluorescence signal after this compound stimulation is weak and difficult to distinguish from the background noise. How can I improve my signal-to-noise ratio?

A low signal-to-noise ratio can make it challenging to obtain reliable and reproducible data. Here are several strategies to enhance your signal.

Potential CauseRecommended Solution
Suboptimal Dye Loading Optimize the dye loading protocol by adjusting the dye concentration (typically 1-5 µM for Fluo-4 AM) and incubation time (usually 30-60 minutes at 37°C). The addition of Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye dispersal.[2][3]
Dye Leakage Use an organic anion transport inhibitor, such as probenecid (B1678239), in the dye loading and assay buffer to prevent the leakage of the de-esterified indicator out of the cells.
Low P2Y6 Receptor Expression Confirm the expression of functional P2Y6 receptors in your cell line.
Ineffective Agonist Concentration Ensure you are using a concentration range of this compound that is appropriate to elicit a response. The reported EC50 for this compound at the P2Y6 receptor is in the nanomolar range.
Instrument Settings Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, gain, and integration time. For cell-based assays, using bottom-reading measurements can reduce the interference from the cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a calcium assay?

5-Methoxyuridine 5'-diphosphate (this compound) is a potent and selective agonist for the P2Y6 receptor. The P2Y6 receptor is a Gq protein-coupled receptor (GPCR). Upon binding of this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm. This increase in cytosolic calcium is then detected by a fluorescent calcium indicator.[4][5]

Q2: What is a suitable fluorescent calcium indicator for a this compound assay?

Fluo-4 AM is a commonly used green fluorescent indicator for measuring intracellular calcium mobilization. It exhibits a large fluorescence intensity increase of over 100-fold upon binding to calcium.[6] Other popular choices include Fluo-8 and the Cal-520 series. For experiments involving cells with high autofluorescence in the green spectrum, a red-shifted dye like X-Rhod-1 may be more suitable.

Q3: What are the expected EC50 values for this compound in a P2Y6 calcium assay?

The potency of this compound can vary depending on the cell type and assay conditions. However, it is a highly potent agonist with reported EC50 values in the low nanomolar range. For instance, one study reported an EC50 of approximately 15 nM for UDP at the P2Y6 receptor, and this compound is known to be a potent analog.[4] Another study highlighted a boranophosphate derivative of this compound as a highly potent P2Y6 agonist with an EC50 of 0.008 µM.[1]

Q4: How can I confirm that the observed calcium signal is specifically mediated by P2Y6 receptors?

To confirm the specificity of the this compound-induced calcium signal, you can use a selective P2Y6 receptor antagonist, such as MRS2578. Pre-incubation of the cells with the antagonist before adding this compound should significantly inhibit the calcium response.

Q5: What is the stability of this compound in aqueous solutions?

A study on a stable analog of this compound suggests good stability in aqueous solutions. The R(p) isomer of this compound(α-B) was reported to be highly chemically stable under conditions mimicking gastric juice acidity and was also metabolically stable in blood serum.[1] It is always recommended to prepare fresh dilutions of agonists for each experiment to ensure potency.

Experimental Protocols

General Protocol for a this compound Calcium Mobilization Assay using Fluo-4 AM

This protocol provides a general framework. Optimization of cell density, dye concentration, and incubation times may be necessary for specific cell lines and experimental conditions.

  • Cell Preparation:

    • Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically between 1-5 µM.

    • To aid in dye solubilization and loading, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.

    • To prevent dye leakage, an organic anion transport inhibitor like probenecid can be included in the loading solution.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing (Optional but Recommended):

    • Gently wash the cells with assay buffer to remove extracellular dye and reduce background fluorescence.

  • Compound Addition and Signal Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • For antagonist experiments, pre-incubate the cells with the antagonist for the desired time before adding the agonist.

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline fluorescence for a few seconds.

    • Inject the this compound solution and immediately begin kinetic measurement of the fluorescence signal (Ex/Em ~490/525 nm for Fluo-4) for 1-3 minutes.

Visualizations

P2Y6_Signaling_Pathway 5_OMe_UDP 5_OMe_UDP P2Y6_Receptor P2Y6_Receptor 5_OMe_UDP->P2Y6_Receptor Binds to Gq_protein Gq_protein P2Y6_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Fluorescent_Indicator Fluorescent Indicator Ca2_release->Fluorescent_Indicator Binds to Fluorescence_Signal Fluorescence Signal Fluorescent_Indicator->Fluorescence_Signal Generates

Caption: P2Y6 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Dye_Loading 2. Load with Fluorescent Dye Cell_Seeding->Dye_Loading Washing 3. Wash to remove extracellular dye Dye_Loading->Washing Baseline 4. Measure Baseline Fluorescence Washing->Baseline Agonist_Addition 5. Add this compound Baseline->Agonist_Addition Kinetic_Read 6. Kinetic Measurement of Fluorescence Agonist_Addition->Kinetic_Read Data_Processing 7. Analyze Data (e.g., ΔF/F₀) Kinetic_Read->Data_Processing

Caption: General Experimental Workflow.

Troubleshooting_Logic Start Start Assay Problem Poor Signal-to-Noise? Start->Problem High_Bg High Background? Problem->High_Bg Yes Good_Data Good Data Problem->Good_Data No Low_Signal Low Signal? High_Bg->Low_Signal No Optimize_Media Use Phenol-Red Free Media Reduce Serum High_Bg->Optimize_Media Yes Optimize_Loading Optimize Dye Loading (Concentration, Time) Use Probenecid Low_Signal->Optimize_Loading Yes Check_Dye Titrate Dye Concentration Ensure Complete Hydrolysis Optimize_Media->Check_Dye Check_Cells Ensure Cell Health Check_Dye->Check_Cells Check_Receptor Confirm P2Y6 Expression Optimize_Loading->Check_Receptor Check_Agonist Verify Agonist Concentration Check_Receptor->Check_Agonist

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing 5-OMe-UDP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using 5-OMe-UDP to study the P2Y6 receptor.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am not seeing any signal, or the response is very weak after applying this compound. What could be the cause?

A1: Several factors could contribute to a weak or absent signal:

  • Low P2Y6 Receptor Expression: The cell line you are using may not endogenously express the P2Y6 receptor at a high enough level. Verify receptor expression using RT-qPCR or Western blot. Consider using a cell line known to express P2Y6 or a transiently/stably transfected system.

  • Suboptimal Agonist Concentration: Ensure you are using a concentration of this compound that is at or above its EC50 value (typically in the high nanomolar to low micromolar range). Perform a full dose-response curve to determine the optimal concentration for your specific cell system.

  • Incorrect Incubation Time: The P2Y6 receptor is known for its slow and sustained signaling. Unlike many GPCRs that show a rapid, transient peak in signaling (e.g., calcium flux) within seconds, the maximal response for P2Y6 can take 15 minutes or longer to develop.[1] Ensure your assay endpoint is timed appropriately.

  • Reagent Degradation: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions before each experiment.

  • Assay Interference: Components in your assay buffer or cell culture medium (e.g., serum) could interfere with the signal. Conduct the assay in a simplified buffer, such as Hanks' Balanced Salt Solution (HBSS), supplemented with calcium and magnesium.

Q2: The signal develops very slowly and doesn't show a sharp peak in my kinetic assay (e.g., calcium flux). Is this normal?

A2: Yes, this is a characteristic feature of the P2Y6 receptor. Activation by its endogenous agonist, UDP, induces a slow and sustained accumulation of second messengers like inositol (B14025) trisphosphate (IP3). The maximal IP3 level may not be reached until after 15 minutes, and the signal can be maintained for at least 3 hours.[1] Therefore, a slow, rising signal that plateaus is the expected kinetic profile, rather than a sharp, transient peak.

Q3: I'm observing a high background signal before adding this compound. How can I reduce it?

A3: High background can obscure the specific signal. Consider the following:

  • Cell Health and Density: Ensure cells are healthy and not overgrown. Over-confluent or stressed cells can have elevated basal signaling levels. Seed cells at a consistent density and allow them to adhere and recover before the assay.

  • Dye Loading Issues (for fluorescent assays): In assays like calcium flux, incomplete removal of extracellular dye or excessive dye loading times can lead to high background. Optimize dye concentration and incubation time according to the manufacturer's protocol. The inclusion of a wash step or the use of masking dyes can also help.

  • Basal Receptor Activity: Some cell systems might exhibit ligand-independent basal activity of the P2Y6 receptor.[2] Ensure your assay buffer conditions are consistent and do not contain components that could non-specifically activate the cells.

Q4: There is significant well-to-well variability in my multi-well plate assay. What are the common causes?

A4: Variability can undermine the reliability of your data. To minimize it:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated multichannel pipettes to dispense cells evenly across the plate. Edge effects can be minimized by not using the outermost wells of the plate for experimental data.

  • Pipetting Errors: Small volumes of concentrated agonist can be difficult to dispense accurately. Use properly calibrated pipettes and ensure thorough mixing after compound addition. Automated liquid handlers can improve precision.

  • Temperature Gradients: Allowing plates to equilibrate to room temperature or the instrument's reading temperature before starting the assay can prevent temperature-related artifacts.

  • Time Delays: In kinetic assays, the time between agonist addition and the first reading should be identical for all wells. Staggering agonist addition or using an automated injector can ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: 5-methoxyuridine (B57755) 5'-diphosphate (this compound) is a synthetic analog of uridine (B1682114) 5'-diphosphate (UDP). It is a highly potent and selective agonist for the P2Y6 receptor.[3][4] Researchers use it as a tool to specifically activate the P2Y6 receptor to study its downstream signaling pathways and physiological roles, which include inflammation, phagocytosis, and cell migration.[5][6]

Q2: What are the advantages of using this compound over the natural ligand, UDP?

A2: this compound has a higher potency for the P2Y6 receptor compared to UDP, with a reported EC50 of 0.08 µM versus 0.14 µM for UDP in some systems.[4] Its selectivity is also a key advantage, as it shows little to no activity at other related P2Y receptors (P2Y2 and P2Y4), making it a more precise tool for isolating P2Y6-mediated effects.[3]

Q3: What is the primary signaling pathway activated by the P2Y6 receptor?

A3: The P2Y6 receptor is primarily coupled to the Gq/11 family of G proteins.[2] Upon activation by an agonist like this compound, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific downstream effect you are measuring.

  • For rapid signaling events (e.g., Calcium Mobilization): While the initial calcium release happens quickly, the overall signal is slow to peak. A kinetic read of at least 2-5 minutes is recommended to capture the initial phase, but for endpoint assays, incubation times of 15-30 minutes are more likely to capture the maximal response.[1]

  • For downstream signaling (e.g., ERK phosphorylation, cytokine release): These events occur later. A time-course experiment is essential, with typical time points ranging from 15 minutes to several hours .

  • For long-term assays (e.g., cell migration, gene expression): Incubation can last for 4 to 24 hours , depending on the specific biological process.

Always perform a time-course experiment to determine the optimal incubation time for your specific cell type and assay.

Data Presentation

Table 1: Agonist Potency at the Human P2Y6 Receptor

This table summarizes the half-maximal effective concentration (EC50) values for this compound and the endogenous agonist UDP, providing a basis for selecting appropriate experimental concentrations.

AgonistCell SystemAssay TypeEC50 (µM)Reference
This compoundTransfected Human Astrocytoma CellsCalcium Mobilization0.08[3][4]
UDPTransfected Human Astrocytoma CellsCalcium Mobilization0.14[4]
UDPHuman MicrogliaPhagocytosis>5.0 (concentration-dependent effect observed from 5-1000 µM)[6]
Table 2: Example Time-Course for P2Y6 Receptor Activation

This table provides a representative experimental layout to guide the optimization of incubation time. The expected response is based on the known slow-sustained signaling kinetics of the P2Y6 receptor.

Incubation Time (minutes)Expected Response (e.g., % of Max Calcium Signal)Rationale
0 (Baseline)0%Pre-stimulation baseline measurement.
1-220-40%Initial phase of signal increase.
550-75%Signal continues to rise.
1590-100%Signal approaches or reaches its peak.[1]
3095-100%Signal is sustained at a plateau.
6080-95%Signal remains elevated, demonstrating the sustained nature of the response.[1]

Experimental Protocols

Protocol: Calcium Mobilization Assay for this compound

This protocol describes a typical fluorescence-based calcium mobilization assay in a 96-well plate format.

1. Cell Preparation: a. Seed cells (e.g., HEK293 cells stably expressing the P2Y6 receptor) into a black-wall, clear-bottom 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. b. Culture cells overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading: a. Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Calcium-6) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Include probenecid (B1678239) (typically 2.5 mM) if required to prevent dye leakage. b. Aspirate the cell culture medium from the wells. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

3. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in sterile water or PBS. Aliquot and store at -20°C. b. On the day of the experiment, prepare a dilution series of this compound in the assay buffer. Prepare these solutions at a concentration that is 5X or 10X the final desired concentration.

4. Assay Performance and Data Acquisition: a. Place the dye-loaded cell plate into a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation). b. Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4). c. Program the instrument to perform a kinetic read: i. Establish a stable baseline fluorescence reading for 15-30 seconds. ii. Inject the this compound solution (e.g., 25 µL of a 5X solution into 100 µL of buffer in the well). iii. Continue to read the fluorescence signal every 1-2 seconds for an initial rapid phase (first 60 seconds) and then every 15-30 seconds for a prolonged period, for a total of at least 15-20 minutes to capture the peak and sustained phase of the response.

5. Data Analysis: a. The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio (F/F0). b. For dose-response curves, plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50. c. For time-course analysis, plot the fluorescence intensity against time to visualize the kinetic profile of the response.

Mandatory Visualizations

P2Y6 Receptor Signaling Pathway

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R Downstream Downstream Effects (e.g., PKC activation, Cell Migration) DAG->Downstream Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Release Ca_cyto->Downstream Agonist This compound Agonist->P2Y6 Binds

Caption: P2Y6 receptor activation by this compound leads to a Gq-mediated signaling cascade.

Experimental Workflow: Optimizing Incubation Time

Optimization_Workflow start Start: Define Cell System and Assay Endpoint dose_response Step 1: Initial Dose-Response (Fixed Incubation, e.g., 20 min) start->dose_response determine_ec80 Determine EC80 Concentration from Dose-Response Curve dose_response->determine_ec80 time_course Step 2: Time-Course Experiment (Fixed EC80 Concentration) determine_ec80->time_course time_points Test Multiple Time Points (e.g., 1, 5, 15, 30, 60, 120 min) time_course->time_points analyze_kinetics Analyze Kinetic Profile (Plot Signal vs. Time) time_points->analyze_kinetics determine_peak Identify Time to Peak/Plateau (T_opt) analyze_kinetics->determine_peak validate Step 3: Validate T_opt with Full Dose-Response determine_peak->validate end End: Use Optimized Incubation Time (T_opt) validate->end

Caption: A logical workflow for determining the optimal agonist incubation time.

References

Validation & Comparative

Validating P2Y6 Receptor Agonism: A Comparative Guide to Confirming 5-OMe-UDP Specificity with MRS2578

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel agonist is a critical step in preclinical research. This guide provides a comprehensive comparison of methodologies to confirm that the biological effects of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent P2Y6 receptor agonist, are indeed mediated by this specific receptor, utilizing the selective P2Y6 antagonist, MRS2578.

This guide will delve into the experimental data supporting this validation approach, present detailed protocols for key experiments, and visualize the underlying signaling pathways and experimental workflows.

Comparative Analysis of P2Y6 Receptor Ligands

The specificity of an agonist is best demonstrated by the ability of a selective antagonist to inhibit its action. This compound has been identified as a potent and selective agonist for the P2Y6 receptor, while MRS2578 is a well-characterized selective antagonist for the same receptor. The table below summarizes the key quantitative data for these compounds, providing a basis for their use in validation studies.

CompoundTypeTarget ReceptorPotency (EC50/IC50)Selectivity
This compound AgonistP2Y6~80 nMHigh selectivity for P2Y6 over other P2Y subtypes.[1]
UDP Endogenous AgonistP2Y6~300 nMActivates other P2Y receptors at higher concentrations.
MRS2578 AntagonistP2Y6~37 nM (human), ~98 nM (rat)Insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors.[1]
MRS2693 Synthetic AgonistP2Y6Potent agonist activity.Selective for P2Y6.

The data clearly indicates that this compound is a more potent agonist than the endogenous ligand UDP. The high selectivity of MRS2578 for the P2Y6 receptor makes it an ideal tool to competitively inhibit the effects of this compound, thereby confirming that the observed cellular responses are mediated through P2Y6 activation.

P2Y6 Receptor Signaling Pathway and Antagonist Action

Activation of the Gq-protein coupled P2Y6 receptor by an agonist like this compound initiates a well-defined signaling cascade. This pathway is effectively blocked by the antagonist MRS2578.

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor PLC Phospholipase C (PLC) P2Y6->PLC Gq PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response Agonist This compound (Agonist) Agonist->P2Y6 Antagonist MRS2578 (Antagonist) Antagonist->P2Y6

Caption: P2Y6 receptor signaling cascade initiated by an agonist and inhibited by an antagonist.

Experimental Workflow for Specificity Confirmation

A typical experimental workflow to confirm the P2Y6-specific action of this compound using MRS2578 involves a functional cellular assay, such as measuring intracellular calcium mobilization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cluster_conclusion Conclusion Cell_Culture Culture P2Y6-expressing cells Dye_Loading Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubate a subset of cells with MRS2578 (Antagonist) Dye_Loading->Pre_incubation Stimulation Stimulate cells with this compound (Agonist) Pre_incubation->Stimulation Measurement Measure intracellular Ca²⁺ levels (e.g., fluorescence ratio) Stimulation->Measurement Analysis Compare Ca²⁺ response between untreated and MRS2578-treated cells Measurement->Analysis Interpretation Inhibition of this compound response by MRS2578 confirms P2Y6 specificity Analysis->Interpretation

Caption: Workflow for validating this compound specificity using MRS2578 in a calcium flux assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the P2Y6 specificity of this compound.

Intracellular Calcium Mobilization Assay

This assay directly measures a key downstream event of P2Y6 receptor activation.

Materials:

  • P2Y6-expressing cells (e.g., 1321N1 astrocytoma cells, primary microglia)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • MRS2578 stock solution

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed P2Y6-expressing cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing Fura-2 AM in HBSS and incubate the cells with this buffer for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Antagonist Pre-incubation: To one set of wells, add MRS2578 at a final concentration sufficient to antagonize the P2Y6 receptor (e.g., 1 µM) and incubate for 15-30 minutes at room temperature. To a control set of wells, add vehicle (e.g., DMSO in HBSS).

  • Baseline Measurement: Measure the baseline fluorescence of all wells before adding the agonist.

  • Agonist Stimulation: Add this compound at various concentrations to both the MRS2578-pre-incubated and control wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator dye over a period of several minutes.

  • Data Analysis: Calculate the change in intracellular calcium concentration or the fluorescence ratio. Compare the dose-response curve of this compound in the presence and absence of MRS2578. A rightward shift in the dose-response curve and a decrease in the maximal response in the presence of MRS2578 indicates specific antagonism at the P2Y6 receptor.

Microglial Phagocytosis Assay

P2Y6 receptor activation is known to trigger phagocytosis in microglia. This functional assay provides further evidence of specificity.[2][3][4]

Materials:

  • Primary microglia or a microglial cell line

  • Fluorescently labeled microspheres or zymosan particles

  • This compound stock solution

  • MRS2578 stock solution

  • Microscopy or flow cytometry equipment

Procedure:

  • Cell Culture: Culture microglia in appropriate plates or chamber slides.

  • Antagonist Pre-treatment: Pre-incubate a group of cells with a functional concentration of MRS2578 (e.g., 1 µM) for 30 minutes.

  • Agonist and Particle Addition: Add this compound to the desired final concentration to both treated and untreated cells. Immediately after, add the fluorescently labeled particles.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

  • Washing: Wash the cells thoroughly to remove non-phagocytosed particles.

  • Quantification:

    • Microscopy: Fix the cells and visualize them using a fluorescence microscope. Count the number of phagocytosed particles per cell.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates phagocytosis.

  • Data Analysis: Compare the level of phagocytosis in cells treated with this compound alone versus those pre-treated with MRS2578. A significant reduction in this compound-induced phagocytosis by MRS2578 confirms the involvement of the P2Y6 receptor.[2][3][4]

Conclusion

The selective P2Y6 receptor antagonist MRS2578 is an indispensable tool for unequivocally demonstrating that the cellular effects of the potent agonist this compound are mediated through the P2Y6 receptor. By employing functional assays such as intracellular calcium mobilization and phagocytosis, and demonstrating the specific inhibition of this compound's effects by MRS2578, researchers can confidently validate the specificity of their findings. The detailed protocols and workflows provided in this guide offer a robust framework for conducting these critical validation experiments in drug discovery and pharmacological research.

References

Unveiling the Selectivity of 5-OMe-UDP: A Comparative Guide to its Cross-Reactivity with P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tool compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the cross-reactivity of 5-methoxyuridine (B57755) 5'-O-diphosphate (5-OMe-UDP) with various P2Y receptor subtypes, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool for studying the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and phagocytosis. This guide delves into the experimental evidence that establishes the selectivity of this compound for the P2Y6 receptor over other members of the P2Y family.

Quantitative Comparison of Receptor Activation

Experimental data, primarily from calcium mobilization assays, demonstrates the potent and selective agonist activity of this compound at the human P2Y6 receptor. The following table summarizes the half-maximal effective concentration (EC50) values of this compound and its parent compound, uridine (B1682114) diphosphate (B83284) (UDP), at various human P2Y receptor subtypes.

Receptor SubtypeThis compound EC50 (µM)UDP EC50 (µM)Comments
P2Y1 No activity reportedInactiveP2Y1 is an ADP-preferring receptor.
P2Y2 Inactive[1][2][3]InactiveP2Y2 is activated by ATP and UTP.
P2Y4 Inactive[1][2][3]InactiveThe human P2Y4 receptor is activated by UTP.
P2Y6 0.08 [1][2][3]0.14 - 0.3[1][4]This compound is a potent and selective agonist.
P2Y11 No activity reportedInactive[5][6]P2Y11 is primarily activated by ATP.
P2Y12 No activity reportedInactiveP2Y12 is an ADP-preferring receptor.
P2Y13 No activity reportedInactiveP2Y13 is an ADP-preferring receptor.
P2Y14 No activity reportedCompetitive antagonist (human)[5][7] / Agonist (rat, EC50 = 0.35 µM)[5][7]The human P2Y14 receptor is activated by UDP-sugars.

Note: "Inactive" or "No activity reported" suggests that no significant receptor activation was observed at concentrations typically used to assess agonist activity.

P2Y Receptor Signaling Pathway

The activation of Gq-coupled P2Y receptors, such as P2Y6, initiates a well-defined intracellular signaling cascade. The binding of an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event that can be measured to quantify receptor activation.

P2Y_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y6 P2Y6 Receptor Gq Gq P2Y6->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream Agonist This compound Agonist->P2Y6 Binds

P2Y6 receptor signaling pathway.

Experimental Protocols

The cross-reactivity of this compound with P2Y receptors is typically assessed using a calcium mobilization assay in cells engineered to express a specific P2Y receptor subtype.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the key steps in a typical fluorescence-based calcium mobilization assay.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing the target P2Y receptor Cell_Seeding 2. Seed cells into a black-walled, clear-bottom microplate Cell_Culture->Cell_Seeding Incubation1 3. Incubate overnight to allow attachment Cell_Seeding->Incubation1 Dye_Loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 5. Incubate for dye uptake and de-esterification Dye_Loading->Incubation2 Compound_Addition 6. Add this compound or control compounds using a fluorescent plate reader Incubation2->Compound_Addition Measurement 7. Measure fluorescence intensity over time to detect changes in intracellular calcium Compound_Addition->Measurement Data_Processing 8. Normalize fluorescence data Measurement->Data_Processing Curve_Fitting 9. Generate dose-response curves Data_Processing->Curve_Fitting EC50_Calc 10. Calculate EC50 values Curve_Fitting->EC50_Calc

Workflow for a calcium mobilization assay.
Detailed Methodology: Intracellular Calcium Mobilization Assay

This protocol provides a general framework for assessing the agonist activity of compounds at Gq-coupled P2Y receptors.

1. Cell Culture and Plating:

  • Maintain a cell line (e.g., HEK293, CHO, or 1321N1 astrocytoma cells) stably or transiently expressing the human P2Y receptor subtype of interest in appropriate culture medium.

  • The day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.

  • Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.

  • Incubate the plates for 1-2 hours at 37°C or room temperature, protected from light, to allow for dye uptake and de-esterification within the cells.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound and any control compounds (e.g., UDP, ATP, UTP) in the assay buffer.

  • Place the cell plate and the compound plate into a fluorescent plate reader equipped with an automated liquid handling system (e.g., FLIPR® or FlexStation®).

4. Fluorescence Measurement:

  • Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

  • Establish a stable baseline fluorescence reading for a short period.

  • The instrument will then automatically add the compounds from the compound plate to the cell plate.

  • Immediately following compound addition, continuously record the fluorescence intensity over a period of 1-3 minutes to capture the transient increase in intracellular calcium.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data to the response of a maximal concentration of a known agonist or to the maximum response observed.

  • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

By following these rigorous experimental procedures, researchers can confidently assess the selectivity profile of this compound and other compounds, ensuring the reliability of their findings in the study of P2Y receptor pharmacology.

References

A Comparative Guide to the Dose-Response Analysis of 5-OMe-UDP, a Potent P2Y6 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP) with other P2Y6 receptor agonists, supported by experimental data and detailed protocols. This compound has emerged as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation, apoptosis, and phagocytosis.

Comparative Analysis of P2Y6 Receptor Agonists

The potency of this compound and other key P2Y6 receptor agonists is summarized in the table below. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

AgonistEC50 (µM)Receptor SubtypeNotes
This compound 0.08 Human P2Y6 Potent and selective agonist.[1][2]
UDP (endogenous agonist)0.14 - 0.3Human P2Y6Natural ligand for the P2Y6 receptor.[1][2]
R(p) isomer of this compound(α-B)0.008Human P2Y6A highly potent synthetic agonist, approximately 19-fold more potent than UDP.[3]
MRS2693 (5-Iodo-UDP)0.015 - 0.15Human P2Y6Selective P2Y6 agonist.[4][5]
PSB-0474 (3-phenacyl-UDP)0.07Human P2Y6Selective and potent P2Y6 agonist.[6]
4-ethylthio-UDP0.28Human P2Y6A synthetic UDP analog.[4]
2-thio-UDPRelatively potentHuman P2Y6Shows potency comparable to UDP.[4]
4-thio-UDPRelatively potentHuman P2Y6Shows potency comparable to UDP.[4]

Selectivity Profile of this compound: Crucially, this compound demonstrates high selectivity for the P2Y6 receptor. Studies have shown that it is inactive at other related uridine (B1682114) nucleotide-activated receptors, namely the P2Y2 and P2Y4 receptors, at concentrations up to 100 µM.[3] This selectivity is a significant advantage for its use as a research tool and a potential therapeutic agent.

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The P2Y6 receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and serves as a measurable endpoint in dose-response assays.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist This compound (Agonist) Agonist->P2Y6 Binds Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream Triggers

Figure 1. P2Y6 receptor signaling pathway upon agonist binding.

Experimental Protocol: Dose-Response Analysis via Intracellular Calcium Mobilization Assay

This protocol outlines a typical experiment to determine the dose-response curve for P2Y6 receptor agonists using a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Cell Line: A human astrocytoma cell line (e.g., 1321N1) or a human embryonic kidney cell line (e.g., HEK293) stably transfected with the human P2Y6 receptor is recommended. Commercially available cell lines from vendors such as Charles River or Revvity can be used.[7][8]

  • Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (if applicable) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight.[9]

2. Dye Loading:

  • Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. The final concentration of Fluo-4 AM is typically between 2-5 µM. An anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) can be included to prevent dye leakage.[10][11]

  • Procedure:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[9][10]

    • After incubation, wash the cells twice with the physiological buffer to remove excess dye.

    • Add 100 µL of the physiological buffer to each well.

3. Agonist Preparation and Addition:

  • Serial Dilutions: Prepare serial dilutions of this compound and other test agonists in the physiological buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.

  • Addition: Use an automated liquid handling system or a multichannel pipette to add the agonist solutions to the wells.

4. Data Acquisition:

  • Instrumentation: Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or a similar instrument).

  • Settings: Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm for Fluo-4.[9]

  • Measurement: Measure the baseline fluorescence for a few seconds before injecting the agonist. After agonist addition, continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

5. Data Analysis:

  • Response Calculation: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Dose-Response Curve: Plot the response against the logarithm of the agonist concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software (e.g., GraphPad Prism) to determine the EC50 and the maximum response (Emax).

Experimental Workflow

The following diagram illustrates the key steps in the dose-response analysis of P2Y6 receptor agonists.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (P2Y6-expressing cells) Cell_Plating 2. Cell Plating (96-well plate) Cell_Culture->Cell_Plating Dye_Loading 3. Dye Loading (Fluo-4 AM) Cell_Plating->Dye_Loading Agonist_Add 5. Agonist Addition (Automated Injection) Dye_Loading->Agonist_Add Agonist_Prep 4. Agonist Preparation (Serial Dilutions) Agonist_Prep->Agonist_Add Data_Acq 6. Data Acquisition (Fluorescence Reading) Agonist_Add->Data_Acq Data_Processing 7. Data Processing (Baseline Correction) Data_Acq->Data_Processing Curve_Fitting 8. Dose-Response Curve Fitting Data_Processing->Curve_Fitting EC50_Emax 9. Determine EC50 & Emax Curve_Fitting->EC50_Emax

Figure 2. Workflow for dose-response curve analysis.

This guide provides a framework for understanding and experimentally evaluating the activity of this compound and other agonists at the P2Y6 receptor. The high potency and selectivity of this compound make it a valuable tool for elucidating the physiological roles of this important receptor.

References

A Comparative Analysis of 5-OMe-UDP and Other UDP Analogs for P2Y6 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP) and other uridine (B1682114) 5'-diphosphate (UDP) analogs as agonists for the P2Y6 receptor, a G protein-coupled receptor with therapeutic potential in various diseases. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to aid in the selection and development of potent and selective P2Y6 receptor agonists.

Data Presentation: Comparative Agonist Potency and Selectivity

The following tables summarize the potency (EC50 values) and selectivity of this compound and other relevant UDP analogs at various P2Y receptors. Lower EC50 values indicate higher potency.

Table 1: Potency of UDP Analogs at the Human P2Y6 Receptor

CompoundEC50 (μM) at hP2Y6Reference
UDP0.14 - 0.30[1][2]
This compound 0.08 [1][2]
MRS26930.015[1]
UDP-β-S0.028[1]
R(p) isomer of this compound(α-B)0.008[3]
5-Br-UDP0.800[4]
INS48823 (diuridine triphosphate)0.125[4]

Table 2: Selectivity Profile of UDP Analogs Across P2Y Receptors

CompoundP2Y2 EC50 (μM)P2Y4 EC50 (μM)P2Y6 EC50 (μM)P2Y14 EC50 (μM)
UDPInactiveInactive0.14 - 0.300.35
This compound Inactive Inactive 0.08 Not Reported
UTP0.049Potent AgonistInactiveInactive
5-F-UDP23.510Not Reported
MRS2693No ActivityNo Activity0.015No Activity
R(p) isomer of this compound(α-B)No ActivityNo Activity0.008Not Reported

Table 3: Comparative In Vitro Metabolic Stability of UDP Analogs

CompoundHalf-life (t1/2) in Blood Serum (hours)Stability vs. NPP1 & NPP3 HydrolysisReference
UDP2.450-51% hydrolysis[3]
This compound 11.9 Not Reported [3]
UDP(α-B)21Not Reported[3]
R(p) isomer of this compound(α-B)1715-28% hydrolysis[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is used to determine the potency of UDP analogs by measuring the increase in intracellular calcium concentration upon P2Y6 receptor activation.

Materials:

  • HEK293 cells stably expressing the human P2Y6 receptor.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid (B1678239).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • UDP analog compounds of interest.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture: Seed HEK293-hP2Y6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of the UDP analog compounds in HBSS at 2x the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Automatically add 100 µL of the 2x compound solution to the corresponding wells.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each UDP analog.

Protocol 2: Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream signaling product of P2Y6 receptor activation, to determine agonist potency.

Materials:

  • 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor.

  • Inositol-free DMEM.

  • [³H]myo-inositol.

  • Lithium chloride (LiCl).

  • Perchloric acid or Trichloroacetic acid (TCA).

  • Dowex AG1-X8 anion-exchange resin.

  • UDP analog compounds of interest.

  • 24-well plates.

Procedure:

  • Cell Labeling:

    • Seed 1321N1-hP2Y6 cells into 24-well plates.

    • When cells are near confluency, replace the medium with inositol-free DMEM containing 1 µCi/mL [³H]myo-inositol.

    • Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with HBSS containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add the UDP analog compounds at various concentrations and incubate for an additional 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M perchloric acid or 10% TCA.

    • Incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge to pellet the cellular debris.

  • Purification and Quantification:

    • Neutralize the supernatant with KOH.

    • Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.

    • Wash the column to remove unincorporated [³H]myo-inositol.

    • Elute the total [³H]inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the total [³H]inositol phosphate counts against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each UDP analog.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ IP3->Ca_ER Mobilizes from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Phagocytosis) Ca_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets leading to UDP UDP Analog (e.g., this compound) UDP->P2Y6 Binds to

Caption: P2Y6 Receptor Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Seed P2Y6-expressing cells in 96-well plate A2 Culture overnight A1->A2 A3 Wash cells with HBSS A2->A3 A4 Load cells with Fluo-4 AM (60 min at 37°C, 30 min at RT) A3->A4 B1 Place plate in reader and establish baseline fluorescence A4->B1 Start Assay B2 Add UDP analog (automated injection) B1->B2 B3 Record fluorescence change (kinetic read) B2->B3 C1 Calculate ΔF (Peak - Baseline) B3->C1 Export Data C2 Plot ΔF vs. [Compound] C1->C2 C3 Determine EC50 from dose-response curve C2->C3

Caption: Experimental Workflow for Calcium Mobilization Assay.

IP_Accumulation_Workflow cluster_prep Preparation & Labeling cluster_stimulation Stimulation cluster_extraction Extraction & Quantification cluster_analysis Data Analysis A1 Seed P2Y6-expressing cells in 24-well plate A2 Label with [³H]myo-inositol (24-48 hours) A1->A2 B1 Pre-incubate with LiCl (15-30 min) A2->B1 Start Assay B2 Add UDP analog (30-60 min) B1->B2 C1 Terminate with acid B2->C1 C2 Extract and neutralize soluble inositol phosphates C1->C2 C3 Purify via anion exchange chromatography C2->C3 C4 Quantify radioactivity (Scintillation counting) C3->C4 D1 Plot counts vs. [Compound] C4->D1 Export Data D2 Determine EC50 from dose-response curve D1->D2

Caption: Experimental Workflow for Inositol Phosphate Accumulation Assay.

References

Safety Operating Guide

Proper Disposal of 5-OMe-UDP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a modified nucleotide used in various biochemical and molecular biology applications.

Immediate Safety and Handling

Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. In the event of a spill, contain the material and clean the area with a suitable absorbent material. For detailed first aid measures, refer to the safety data sheet for 5-Methoxy-UTP, which recommends standard procedures such as rinsing the affected area with water.[1]

Disposal Procedures for this compound

The following table outlines the recommended disposal procedures for this compound and its associated waste.

Waste TypeDisposal Procedure
Unused or Waste this compound (Solid) Dispose of in the non-hazardous solid chemical waste stream. Ensure the container is clearly labeled.
Solutions Containing this compound Small quantities of dilute aqueous solutions may be permissible for drain disposal, followed by flushing with copious amounts of water. However, this is subject to institutional and local regulations. For larger volumes or concentrated solutions, dispose of as non-hazardous liquid chemical waste.
Contaminated Labware (e.g., tubes, pipette tips) Dispose of in the appropriate solid waste container for non-hazardous laboratory materials.
Empty this compound Containers Rinse the container thoroughly with water. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal start Identify this compound Waste check_hazard Consult SDS for 5-Methoxy-UTP (Non-Hazardous) start->check_hazard risk_assessment Perform Lab-Specific Risk Assessment check_hazard->risk_assessment solid_waste Solid Waste (Unused compound, contaminated labware) risk_assessment->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) risk_assessment->liquid_waste Liquid container_waste Empty Container risk_assessment->container_waste Container non_hazardous_solid Non-Hazardous Solid Waste Stream solid_waste->non_hazardous_solid drain_disposal Drain Disposal (Check local regulations) liquid_waste->drain_disposal Small quantity, dilute non_hazardous_liquid Non-Hazardous Liquid Waste Stream liquid_waste->non_hazardous_liquid Large quantity or concentrated regular_waste Regular Lab Waste (After rinsing) container_waste->regular_waste

Caption: This flowchart outlines the step-by-step process for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of institutional and local regulations. Always prioritize safety and compliance in all laboratory procedures.

References

Essential Safety and Handling Guide for 5-Methoxyuridine Diphosphate (5-OMe-UDP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Methoxyuridine Diphosphate (5-OMe-UDP). As a modified nucleoside, this compound requires careful management to ensure laboratory safety and prevent exposure. The following procedures are based on established safety protocols for similar chemical compounds and are intended to provide a clear, step-by-step framework for safe laboratory operations.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory contact.

Minimum PPE Requirements

PPE ComponentSpecificationRationale
Gloves Disposable Nitrile Gloves (consider double gloving)Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance.
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from dust particles and accidental splashes.[1][2]
Face Protection Face Shield (in addition to goggles)Required when there is a significant risk of splashes, such as during bulk handling or dissolution.[1][2]
Body Protection Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of the solid compound, which may be harmful.
Footwear Closed-toe ShoesProtects feet from spills.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Pre-Handling

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have spill cleanup materials readily accessible.

Handling

  • Weighing and Aliquoting: Perform all manipulations of solid this compound within a chemical fume hood to prevent inhalation of dust.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If sonication or vortexing is required, ensure the container is securely capped.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.

Post-Handling

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Disposal: Dispose of all waste in accordance with the procedures outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.

Spill Procedures

  • Small Spill: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Large Spill: Evacuate the area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Procedure

  • Unused Solid Compound: Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to institutional and local regulations.[3]

  • Contaminated Labware (e.g., pipette tips, tubes): Place in a designated, sealed hazardous waste container.

  • Liquid Waste (solutions containing the compound): Collect in a labeled, sealed, and chemically compatible waste container. Dispose of as hazardous chemical waste.

Visual Safety Protocols

The following diagrams illustrate the key decision points and procedural flow for safely handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Cleanup & Disposal Prep Review SDS & Prepare Work Area Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed Weigh Weigh Solid Don_PPE->Weigh Enter Hood Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Complete Dispose Dispose of Waste (Solid, Liquid, Sharps) Decontaminate->Dispose Doff_PPE Remove & Dispose of PPE Dispose->Doff_PPE

Workflow for the safe handling of this compound.

PPE_Decision_Pathway cluster_Risk Risk Assessment cluster_PPE Required PPE Start Task Assessment: Handling this compound Solid_Handling Handling Solid Form? (Weighing, Aliquoting) Start->Solid_Handling Liquid_Handling Handling Liquid Form? (Solutions, Transfers) Start->Liquid_Handling Base_PPE Minimum PPE: Lab Coat, Gloves, Safety Glasses Solid_Handling->Base_PPE No (Not Recommended) Hood Action: Use Chemical Fume Hood Solid_Handling->Hood Yes Splash_Risk Potential for Splash? Liquid_Handling->Splash_Risk Yes Liquid_Handling->Base_PPE No Goggles Upgrade: Chemical Goggles Splash_Risk->Goggles Low Risk Face_Shield Additional: Face Shield Splash_Risk->Face_Shield High Risk Goggles->Base_PPE Face_Shield->Goggles

Decision pathway for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.